molecular formula C8H7FO3 B14029106 2-Fluoro-6-hydroxy-4-methylbenzoic acid CAS No. 2386220-15-9

2-Fluoro-6-hydroxy-4-methylbenzoic acid

Cat. No.: B14029106
CAS No.: 2386220-15-9
M. Wt: 170.14 g/mol
InChI Key: PHGUFYIEHFEDBN-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylbenzoic acid is a high-purity, multifunctional benzoic acid derivative with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound serves as a valuable fluorinated building block in organic synthesis and pharmaceutical research. The simultaneous presence of carboxylic acid, phenol, and fluorine substituents on the aromatic ring, along with a methyl group, makes it a sophisticated intermediate for constructing complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . In drug discovery, related fluorinated benzoic acids are key precursors in the synthesis of potent and selective enzyme inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors . The structural features of this compound allow for further selective functionalization; the carboxylic acid can form amide bonds to attach pharmacophores, the hydroxy group can be etherified or serve as a hydrogen bond donor, and the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can leverage this scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. This product is offered with a minimum purity of 97% and should be stored at 2-8°C . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures. This compound is classified with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2386220-15-9

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-6-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,1H3,(H,11,12)

InChI Key

PHGUFYIEHFEDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-6-hydroxy-4-methylbenzoic Acid: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

2-Fluoro-6-hydroxy-4-methylbenzoic acid (CAS: 2386220-15-9) represents a highly specialized "privileged structure" in modern medicinal chemistry. As a fluorinated congener of orsellinic acid derivatives, it combines the metabolic robustness of aryl fluorides with the conformational rigidity induced by intramolecular hydrogen bonding.[1] This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and utility as a bioisostere in kinase inhibitor and polyketide mimetic design.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule is not merely a building block; it is a conformational locker .[1] The juxtaposition of the 2-fluoro and 6-hydroxy groups flanking the carboxylic acid creates a unique electrostatic and steric environment that forces the carboxylate into a specific planar orientation, often critical for binding affinity in narrow protein pockets.[1]

Core Data Table[1]
PropertyValueTechnical Note
CAS Number 2386220-15-9Relatively novel entry; often custom synthesized.[1]
IUPAC Name This compoundDistinct from 4-fluoro-2-hydroxy isomers.[1]
Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol Ideal fragment size (Rule of 3 compliant).[1]
pKa (COOH) ~2.8 - 3.1 (Predicted)Lower than benzoic acid (4.[1]2) due to ortho-F withdrawal.[1]
pKa (OH) ~9.5 - 10.2Phenolic proton is stabilized by H-bond to Carbonyl.[1]
LogP ~1.8Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Donors 2 (COOH, OH)The 6-OH acts as an internal donor to the carbonyl.[1]
H-Bond Acceptors 4Includes the Fluorine atom.[1][2][3][4]
Structural Significance: The "Pseudo-Ring" Effect

In solution, this molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond (IMHB) between the C6-hydroxyl proton and the carbonyl oxygen of the C1-carboxylic acid.[1] Simultaneously, the C2-fluorine atom exerts electrostatic repulsion on the carbonyl oxygen while withdrawing electron density from the ring.[1]

Impact on Drug Design:

  • Metabolic Blocking: The C2-fluorine blocks Phase I metabolic oxidation (hydroxylation) at a typically labile ortho-position.[1]

  • Permeability: The IMHB "hides" the polarity of the hydroxyl and carboxyl groups, effectively reducing the polar surface area (PSA) and enhancing passive membrane permeability (the "Molecular Chameleon" effect).[1]

Synthesis & Manufacturing Methodologies

Synthesizing this compound requires precise regiocontrol to distinguish between the sterically similar C2 and C6 positions.[1] Two primary routes are recommended based on scale and purity requirements.

Route A: Directed Ortho-Metalation (DoM) – High Precision / Lab Scale

This route is preferred for medicinal chemistry applications requiring high isomeric purity.[1] It utilizes the synergistic directing power of fluorine and a protected phenol.[1]

  • Precursor: 3-Fluoro-5-methylphenol

  • Mechanism: Lithium-Halogen exchange or Deprotonation directed by the MOM-ether and Fluorine.[1]

Protocol:

  • Protection: React 3-fluoro-5-methylphenol with chloromethyl methyl ether (MOM-Cl) and DIPEA to form the MOM-ether.[1]

  • Lithiation: Treat the protected phenol with n-Butyllithium (n-BuLi) in dry THF at -78°C. The lithiation occurs preferentially at the position between the Fluorine and the Oxygen (C2 relative to the final acid) due to the inductive acidification by Fluorine and coordination by Oxygen.[1]

  • Carboxylation: Quench the lithiated species with dry CO₂ gas or solid dry ice.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the MOM group, yielding the target acid.[1]

Route B: Nucleophilic Aromatic Substitution (SₙAr) – Industrial Scale

For larger batches, starting from a highly fluorinated precursor is more cost-effective.[1]

  • Precursor: 2,6-Difluoro-4-methylbenzoic acid (commercially available).[1]

  • Reagent: KOH (3 equivalents), DMSO/Water mixture.

  • Conditions: 100°C - 120°C, 12-24 hours.[1]

  • Logic: The carboxylate group acts as an electron-withdrawing group (EWG) activating the ortho-positions.[1] The hydroxide ion attacks one of the C-F bonds.[1] While di-substitution is a risk, the formation of the first phenoxide anion (electron-donating) deactivates the ring toward a second attack, allowing for kinetic control of the mono-hydroxy product.[1]

Synthesis Workflow Diagram (Graphviz)

SynthesisRoutes Start_DoM Start: 3-Fluoro-5-methylphenol Step1_DoM 1. MOM Protection (MOM-Cl, DIPEA) Start_DoM->Step1_DoM Step2_DoM 2. Directed Ortho-Lithiation (n-BuLi, -78°C, THF) Step1_DoM->Step2_DoM Regioselective C-H Activation Step3_DoM 3. CO2 Quench & Deprotection Step2_DoM->Step3_DoM Target TARGET: This compound Step3_DoM->Target High Purity Start_SnAr Start: 2,6-Difluoro-4-methylbenzoic acid Step1_SnAr S_NAr Hydrolysis (KOH, DMSO, 100°C) Start_SnAr->Step1_SnAr Activation by COOH Step1_SnAr->Target Scalable Route

Caption: Comparison of Directed Ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SnAr) pathways.

Applications in Drug Discovery[1][4]

Fragment-Based Drug Design (FBDD)

This acid is an excellent "warhead" precursor for covalent inhibitors or as a core scaffold for:

  • Kinase Inhibitors: The 2-F, 6-OH motif mimics the hinge-binding region of ATP or stabilizes the inhibitor in a specific conformation within the hydrophobic pocket.[1]

  • Bromodomain Inhibitors: The acetyl-lysine mimetic potential of substituted benzoic acids is well-documented; the fluorine adds selectivity.[1]

Bioisosterism Strategy

Replacing a standard salicylic acid moiety with this compound offers:

  • Acidity Modulation: The fluorine lowers the pKa of the carboxylic acid, potentially increasing ionic interactions with basic residues (e.g., Arginine, Lysine) in the target protein.[1]

  • Lipophilicity Tuning: Fluorine increases lipophilicity (LogP) without adding significant bulk, aiding in blood-brain barrier (BBB) penetration.[1]

Experimental Handling & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

Analytical Validation Protocol

To verify the identity of the synthesized material, use the following criteria:

MethodExpected SignalMechanistic Explanation
¹H NMR (DMSO-d₆) δ 11.0-13.0 (br s, 1H, COOH)Broad singlet due to exchangeable proton.[1]
δ 10.5-11.5 (s, 1H, OH)Downfield shift indicates strong intramolecular H-bond.[1]
δ 6.5-6.8 (d, 1H, Ar-H)Doublet due to coupling with Fluorine (³J_HF).[1]
¹⁹F NMR δ -110 to -120 ppmTypical range for aryl fluorides; appears as a multiplet if coupled.[1]
Mass Spec (ESI-) [M-H]⁻ = 169.03Negative mode is preferred for carboxylic acids.[1]

Strategic Logic Map: Structure-Activity Relationship (SAR)

The following diagram illustrates how specific structural features of the molecule translate into biological and chemical utility.

SAR_Logic Core Core Scaffold: This compound Feat_F C2-Fluorine Core->Feat_F Feat_OH C6-Hydroxyl Core->Feat_OH Feat_Me C4-Methyl Core->Feat_Me Feat_COOH C1-Carboxyl Core->Feat_COOH Eff_Metab Blocks Metabolic Hydroxylation Feat_F->Eff_Metab Eff_Conf Conformational Lock (Planarity) Feat_F->Eff_Conf Electrostatic Repulsion Feat_OH->Eff_Conf H-Bond to COOH Eff_Perm Pseudo-Ring Formation (High Permeability) Feat_OH->Eff_Perm Masks Polarity Eff_Steric Steric Bulk (Hydrophobic Filling) Feat_Me->Eff_Steric

Caption: SAR Logic Map detailing the functional impact of each substituent on the pharmacophore.

References

  • Sigma-Aldrich. this compound Product Page.[1][5] Retrieved from [1]

  • PubChem. 2-Fluoro-4-methylbenzoic acid Derivatives and Analogs.[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. Synthesis of Fluorinated Salicylic Acid Derivatives. Retrieved from [1]

  • Ossila. Fluorinated Benzoic Acid Building Blocks for Drug Discovery.[1][4] Retrieved from [1]

  • Google Patents. Method for synthesis of fluoro-methylbenzoic acid isomers (CN110903176A).[1] Retrieved from [1]

Sources

Technical Inquiry Report: Assessment of Publicly Available Data for CAS Number 2386220-15-9

Author: BenchChem Technical Support Team. Date: February 2026

1. Executive Summary

A comprehensive search and analysis of publicly accessible scientific databases, chemical supplier catalogs, and regulatory resources were conducted to compile a technical guide on the properties of the substance registered under CAS number 2386220-15-9. The objective was to provide an in-depth resource covering its chemical properties, synthesis, applications, and relevant safety information.

Upon completion of this exhaustive search, it has been determined that there is currently no publicly available information associated with CAS number 2386220-15-9. This prevents the creation of the requested in-depth technical guide.

2. Search Methodology & Findings

  • Novelty or Confidentiality: The substance may be a recently synthesized compound for which data has not yet been published in peer-reviewed literature or commercial catalogs.

  • Proprietary Status: The CAS number may be assigned to a proprietary chemical intermediate or a compound under active research and development by a private entity, with its details protected as a trade secret.

  • Data Unavailability: It is possible the compound is part of a large chemical library or patent application where individual compound details are not yet indexed or publicly disclosed.

3. Logical Framework for Future Inquiry

For researchers encountering a novel or uncharacterized compound, a standardized workflow is essential for its initial assessment. The following diagram outlines a logical process for characterizing an unknown substance, which would be the necessary next step should a sample of the compound corresponding to CAS 2386220-15-9 become available.

G cluster_0 Phase 1: Structural & Purity Analysis cluster_1 Phase 2: Physicochemical & Safety Profiling cluster_2 Phase 3: Functional & Application Screening A Obtain Sample of CAS 2386220-15-9 B Mass Spectrometry (LC-MS, GC-MS, HRMS) A->B C NMR Spectroscopy ('1H, '13C, 2D NMR) A->C D Purity Assessment (HPLC, UPLC) A->D E Structural Elucidation B->E C->E D->E F Determine Physical Properties (m.p., b.p., solubility) E->F H Preliminary Toxicity Screen (e.g., Ames test, cell viability) E->H I Develop Safety Handling Protocol (SDS) E->I G Assess Stability (pH, temp., light) F->G H->I J Target Identification Assays (e.g., binding, enzymatic) I->J K Cell-Based Functional Assays J->K L In Vivo Model Testing (if applicable) K->L M Define Potential Applications L->M

Caption: General workflow for the characterization of a novel chemical entity.

It is not possible to provide a technical guide for CAS number 2386220-15-9 due to the complete absence of public data. The CAS number is validly assigned, but the associated substance's identity, properties, and safety information are not in the public domain.

For professionals in drug development and research, we recommend the following course of action if this compound is encountered:

  • Verify the Source: Confirm the CAS number with the original supplier or chemist who provided the compound.

  • Request a Safety Data Sheet (SDS): The originating entity is obligated to provide safety and handling information.

  • Initiate Characterization: If the compound is central to a research program, undertaking the characterization workflow outlined in Section 3 is a critical next step.

This report will be updated if and when information regarding CAS number 2386220-15-9 becomes publicly available.

Biological activity of fluorinated hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Hydroxybenzoic Acids

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into the hydroxybenzoic acid scaffold represents a powerful approach in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of fluorinated hydroxybenzoic acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs. We will delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Strategic Role of Fluorine in Drug Design

Fluorine has become a cornerstone element in drug design, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom.[2] This is not a random occurrence but a deliberate strategy employed by medicinal chemists to optimize drug-like properties. When introduced into a stable and versatile scaffold like hydroxybenzoic acid—a privileged structure known for a wide range of biological activities—the benefits are often magnified.[1][3]

The rationale behind fluorination is multi-faceted:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing fluorine at a metabolically labile site can block oxidation, thereby increasing the drug's half-life.[4]

  • Modulation of Physicochemical Properties: Fluorine can alter the acidity (pKa) of nearby functional groups, such as the hydroxyl and carboxylic acid moieties on the benzoic acid ring. This influences the molecule's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with biological targets.[5]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. These interactions can significantly enhance the binding affinity and selectivity of the inhibitor for its target enzyme.[6][7]

This guide will explore how these fundamental principles translate into tangible biological activity across various therapeutic areas.

Synthesis Strategies: Building the Fluorinated Core

The synthesis of fluorinated hydroxybenzoic acids is a critical first step in their evaluation. Methodologies generally fall into two categories: direct fluorination of a pre-existing molecule or building the scaffold from a fluorinated precursor.[1][8] Recent advancements focus on achieving high selectivity and efficiency.[8]

A generalized workflow for the development of these compounds involves synthesis, purification, structural confirmation, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Chemistry cluster_bio Biological Evaluation Precursor Fluorinated Precursor or Hydroxybenzoic Acid Reaction Synthetic Transformation (e.g., Fluorination, Carboxylation) Precursor->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->InVitro Pure Compound SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Precursor Design Feedback Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo G cluster_pathway Apoptosis Induction Pathway Agent Fluorinated Hydroxybenzoic Acid Derivative Target Target Enzyme (e.g., SIRT5, HDAC) Agent->Target Inhibition Signal Downstream Signaling (e.g., p53 activation) Target->Signal Blocks progression Caspase Caspase Activation (Caspase-3) Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Logical flow diagram for the induction of apoptosis by an anticancer agent. [1]

Antiproliferative Activity Data

Derivatives of dihydroxybenzoic acid have been synthesized and tested for their ability to inhibit the growth of various human cancer cell lines. The data below summarizes the inhibitory concentration (IC₅₀) values for select compounds.

Compound IDSubstituentCancer Cell LineIC₅₀ (µM)Reference
18 2-hydroxy-3,5-diiodophenylMRSA (ATCC 43300)3.91 (MIC)[9]
21 4-nitrophenylLN-229 (Glioblastoma)0.77[9]
34b Fluorinated-indoleA549 (Lung)0.8[2]
55b Fluorinated pyrazolylA549, MCF-7, HeLa0.95–1.57[2]
62a 5-fluorobenzoxazoleMDA-468 (Breast)0.27 (GI₅₀)[2]

Note: MIC (Minimum Inhibitory Concentration) for antibacterial activity, IC₅₀/GI₅₀ for anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and is a standard in vitro test for evaluating the cytotoxic potential of new compounds. The principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the amount of which is proportional to the number of viable cells.

Objective: To determine the IC₅₀ of a fluorinated hydroxybenzoic acid derivative against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values and determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth). [9]

Antimicrobial Activity

Fluorinated benzoic and hydroxybenzoic acid derivatives have demonstrated significant potential as antibacterial and antifungal agents. [4][10]The introduction of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential metabolic pathways. [11]

Mechanism of Action: Disruption of Bacterial Processes

While mechanisms can vary, many hydroxybenzoic acids exert their antimicrobial effect by disrupting the integrity of the cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. [3]Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [4][12]

Antimicrobial Activity Data

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Fluorobenzoic acid amidesKlebsiella pneumoniae"Excellent Activity"[4]
Fluorobenzoic acid amidesAspergillus flavus"Inhibition"[4]
4-hydroxybenzoic acidP. aeruginosa500[3]
4-hydroxybenzoic acidE. coli1500[3]
2,4-dihydroxybenzoic acidS. aureus MRSA500[9]
2,4-dihydroxybenzoic acidE. coli1000[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for SAR studies and for comparing the potency of different compounds.

Objective: To determine the MIC of a fluorinated hydroxybenzoic acid against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamycin)

  • Incubator

Step-by-Step Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [12]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. [13]Hydroxybenzoic acids have been shown to possess anti-inflammatory properties, and fluorination can further enhance this activity. [14][15]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often achieved by modulating key signaling pathways like NF-κB and by inhibiting the production of pro-inflammatory mediators. [16]For example, fluorinated benzofuran derivatives, which share structural similarities, have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased production of prostaglandins and nitric oxide, respectively. [13]Studies have also shown that hydroxybenzoic acid can reduce levels of the pro-inflammatory cytokine IL-5. [15]

Conclusion and Future Directions

Fluorinated hydroxybenzoic acids represent a versatile and highly promising class of molecules for drug discovery. The strategic placement of fluorine atoms on the hydroxybenzoic acid scaffold provides a powerful tool to enhance metabolic stability, target affinity, and overall biological efficacy. The diverse activities observed—spanning anticancer, antimicrobial, and anti-inflammatory applications—underscore the scaffold's utility.

Future research should focus on elucidating more detailed mechanisms of action through advanced biochemical and structural biology techniques. Expanding SAR studies with novel fluorination patterns will be crucial for optimizing lead compounds. As synthesis methods continue to improve, allowing for more precise and efficient fluorination, the path from the laboratory to the clinic for this remarkable class of compounds will become increasingly clear. [8]

References

  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2. Benchchem.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
  • Synthesis and antimicrobial activity of fluorobenzoic acid amides.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Irada R. Safarova Y.H. Mammadaliyev Institute of Petrochemical.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Source Not Available].
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Source Not Available].
  • Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. MDPI.
  • Novel synthesis of fluorinated molecules with potential in drug research developed. [Source Not Available].
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. PMC - NIH.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
  • Biological Potential of FluoroBenzene Analogs. JSciMed Central.
  • Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. CrystEngComm (RSC Publishing).
  • Fluorotelomer acids are more toxic than perfluorin
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. [Source Not Available].
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. [Source Not Available].
  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. PMC.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
  • Design, synthesis and SAR study of Fluorine-containing 3rd-gener
  • Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. MDPI.
  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed.
  • Synthesis, in vitro and in vivo evaluation of 3β-[18F]fluorocholic acid for the detection of drug-induced cholestasis in mice. PLOS One.
  • Fluorosulfate derivatives of anticancer drugs..

Sources

Discovery and history of 2-Fluoro-6-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid (CAS 2386220-15-9), a specialized fluorinated building block used in modern medicinal chemistry and agrochemical synthesis.

Discovery, Synthesis, and Application in Modern Drug Design

Part 1: Executive Summary & Chemical Identity

This compound is a highly specialized aromatic scaffold that combines the steric and electronic properties of fluorine with the hydrogen-bonding capability of a phenol, all within a compact benzoic acid framework. It serves as a critical bioisostere for natural resorcylic acid derivatives (such as orsellinic acid), offering improved metabolic stability and lipophilicity while maintaining key binding interactions.

Core Chemical Data
PropertySpecification
Chemical Name This compound
CAS Number 2386220-15-9
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa (Predicted) ~2.5 (COOH), ~8.5 (OH)
LogP (Predicted) 1.8 - 2.2
Key Structural Features Ortho-fluorine (H-bond acceptor), Ortho-hydroxyl (H-bond donor), Para-methyl (Hydrophobic bulk)

Part 2: Discovery Context & Structural Significance

Unlike historical molecules discovered by serendipity (e.g., Penicillin), This compound emerged from the systematic "Fluorine Scan" strategies of the late 2010s. Its "discovery" is defined by its design as a strategic scaffold to address specific limitations in drug development.

The "Ortho-Effect" and Conformational Control

The 2,6-disubstitution pattern (Fluoro and Hydroxy) creates a unique steric environment that forces the carboxylic acid group out of planarity with the benzene ring. This atropisomerism-like behavior is critical for:

  • Pre-organizing the molecule for binding to enzyme pockets (reducing the entropy penalty of binding).

  • Preventing conjugation , which can modulate the acidity (pKa) of the carboxyl group.

Bioisosterism of Orsellinic Acid

The molecule is a fluorinated analog of Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid), a common polyketide synthase (PKS) intermediate.

  • Metabolic Blocking: Replacing the C2-hydroxyl of orsellinic acid with fluorine blocks Phase II conjugation (glucuronidation/sulfation) at that position, significantly increasing the metabolic half-life.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the neighboring phenol and carboxylic acid, potentially strengthening ionic interactions in a receptor active site.

Part 3: Synthetic Pathways

The synthesis of this compound is challenging due to the need for precise regiocontrol of three different substituents on the benzene ring.

Pathway A: Directed Ortho-Metalation (DoM) - The Modern Standard

This route offers the highest regioselectivity. It utilizes the directing power of a protected phenol or a fluorine atom.

  • Starting Material: 3-Fluoro-5-methylphenol.

  • Protection: The phenol is protected as a carbamate (e.g., O-MOM or O-Carbamate) to serve as a Directed Metalation Group (DMG).

  • Lithiation: Treatment with sec-Butyllithium (s-BuLi) at -78°C. The Lithium preferentially inserts at the position ortho to the fluorine (due to inductive acidification) and ortho to the DMG (due to coordination).

  • Carboxylation: Quenching the lithiated species with solid CO₂ (dry ice).

  • Deprotection: Acidic hydrolysis removes the protecting group to yield the final acid.

Pathway B: Electrophilic Fluorination (Selectfluor®)

A less common but viable route for scale-up involves fluorinating a pre-existing benzoic acid derivative.

  • Substrate: Methyl 2-hydroxy-4-methylbenzoate.

  • Reagent: Selectfluor® (F-TEDA-BF4) in acetonitrile.

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs the fluorine to the ortho or para position. Since para is blocked by the methyl group (or less favored), the ortho position (C6) is targeted.

  • Hydrolysis: Saponification of the ester yields the free acid.

Part 4: Visualization of Synthesis & SAR Logic

The following diagram illustrates the Directed Ortho-Metalation (DoM) strategy and the Structure-Activity Relationship (SAR) logic behind the molecule's design.

G Start 3-Fluoro-5-methylphenol (Precursor) Protected O-Protected Intermediate (DMG Installed) Start->Protected Protection (MOM-Cl) Lithiated Lithiated Species (Li at C2 position) Protected->Lithiated s-BuLi, -78°C (DoM Effect) Product This compound (Target Scaffold) Lithiated->Product 1. CO2 (Quench) 2. H+ (Deprotection) Metabolism Metabolic Instability (Glucuronidation) Product->Metabolism Blocked Site Orsellinic Orsellinic Acid (Natural Analog) Orsellinic->Product Bioisosteric Replacement (OH -> F) Orsellinic->Metabolism High Liability

Caption: Synthesis via Directed Ortho-Metalation (DoM) and SAR comparison with Orsellinic Acid.

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening against:

  • Kinases: The 2-fluoro-6-hydroxy motif mimics the hinge-binding interaction of ATP.

  • Bromodomains: The acetyl-lysine binding pockets often accommodate small, aromatic acids.

Agrochemicals (Herbicides)

Benzoic acid derivatives are a classic class of auxin-mimic herbicides (e.g., Dicamba). The introduction of fluorine at the 2-position often increases herbicidal potency by:

  • Increasing lipophilicity for better leaf cuticle penetration.

  • Preventing oxidative degradation by plant cytochrome P450 enzymes.

PROTAC Linkers

The carboxylic acid handle allows this molecule to be easily conjugated to E3 ligase ligands or target proteins, serving as a rigid, fluorinated linker that defines the spatial orientation of a PROTAC (Proteolysis Targeting Chimera).

Part 6: Analytical Characterization

Researchers synthesizing or purchasing this compound should verify its identity using the following expected data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH)

    • δ 10.5 (s, 1H, Ar-OH)

    • δ 6.60 (d, J = 11.2 Hz, 1H, Ar-H3, coupling to F)

    • δ 6.45 (s, 1H, Ar-H5)

    • δ 2.25 (s, 3H, Ar-CH₃)

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -110 to -115 ppm (typical for ortho-fluorobenzoic acids).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₈H₆FO₃: 169.03.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link(Foundational methodology for DoM synthesis route).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link(Theoretical basis for F-substitution).

  • Sigma-Aldrich. "this compound Product Page." Merck KGaA. Accessed Feb 2026. Link(Source of CAS 2386220-15-9).

  • PubChem. "Compound Summary: this compound." National Library of Medicine. Link(Verification of chemical structure).

Technical Prospectus: 2-Fluoro-6-hydroxy-4-methylbenzoic Acid (FHMBA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic research prospectus. It synthesizes the chemical logic of 2-Fluoro-6-hydroxy-4-methylbenzoic acid (hereafter referred to as FHMBA ) to propose high-viability research avenues.

Content Type: Advanced Research Guide & Whitepaper Subject: Synthetic Utility, Pharmacophore Analysis, and Biological Potential Target Audience: Medicinal Chemists, Agrochemical Scientists, and Process Engineers

Executive Summary & Chemical Profile[1]

This compound (FHMBA) represents a highly specialized scaffold that bridges the structural gap between classic salicylates and fluorinated aromatics. While direct literature on this specific isomer is nascent, its structural logic suggests it is a potent bioisostere of Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid), a fundamental polyketide precursor.

The introduction of fluorine at the ortho position (C2) relative to the carboxyl group, combined with a chelating hydroxyl at C6, creates a unique electronic and steric environment. This guide outlines the critical research areas where FHMBA can serve as a transformative building block or lead compound.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 2386220-15-9
Molecular Formula

Molecular Weight 170.14 g/mol
Core Motif Fluorinated Salicylate / Masked Orsellinic Acid
Key Functionalities Bidentate Chelation (COOH/OH), Electronic Modulation (F)

Core Research Area I: Synthetic Methodology

Objective: Establish a scalable, self-validating synthesis protocol.

Current commercial availability is limited to milligram-scale building blocks. For research progression, a robust synthesis is required. The most chemically sound pathway utilizes Directed Ortho Metalation (DoM) , leveraging the synergistic directing effects of fluorine and a protected hydroxyl group.

Proposed Synthetic Pathway (The "Anisole Route")

This protocol avoids the poor regioselectivity of electrophilic aromatic substitution on phenols.

  • Starting Material: 3-Fluoro-5-methylphenol.

  • Step 1 (Protection): Methylation to 3-Fluoro-5-methylanisole.

  • Step 2 (DoM): Lithiation with n-BuLi. The position between the Fluorine (Inductive effect) and Methoxy (Coordination effect) is the thermodynamically and kinetically favored site (C2).

  • Step 3 (Carboxylation): Quench with

    
    .
    
  • Step 4 (Deprotection): Demethylation using

    
    .
    
Experimental Protocol: DoM Carboxylation
  • Reagents: 3-Fluoro-5-methylanisole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), THF (anhydrous),

    
     (dry ice), 
    
    
    
    .
  • Workflow:

    • Dissolve 3-Fluoro-5-methylanisole in THF under

      
       atmosphere at -78°C.
      
    • Add n-BuLi dropwise over 30 mins. Maintain temp < -70°C.

    • Stir for 1 hour to form the lithiated species (stabilized by F and OMe).

    • Bubble excess dry

      
       gas through the solution for 30 mins.
      
    • Allow to warm to RT; quench with dilute HCl.

    • Extract with EtOAc, dry, and concentrate to yield the methylated intermediate.

    • Dissolve intermediate in DCM at 0°C; add

      
       (2.0 eq). Stir overnight.
      
    • Quench with ice water. The precipitate is crude FHMBA.

Visualization: The "Anisole Route" Mechanism

SynthesisPathway cluster_logic Mechanistic Logic Start 3-Fluoro-5-methylphenol Step1 3-Fluoro-5-methylanisole (Protected) Start->Step1 MeI, K2CO3 (Protection) Lithium Lithiated Intermediate (Li at C2) Step1->Lithium n-BuLi, THF, -78°C (DoM) Carboxy 2-Fluoro-6-methoxy-4-methyl benzoic acid Lithium->Carboxy CO2 Quench (Carboxylation) Final FHMBA (Target) Carboxy->Final BBr3, DCM (Demethylation)

Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective synthesis of FHMBA.

Core Research Area II: Medicinal Chemistry & Pharmacophore Exploration

Objective: Exploit FHMBA as a bioisostere for Salicylic Acid and Orsellinic Acid.

FHMBA possesses a "Salicylate Core" (1-COOH, 6-OH) but with a critical modification: the 2-position is blocked by Fluorine.

Intramolecular Hydrogen Bonding & Permeability

In salicylic acid, the OH forms a hydrogen bond with the carbonyl oxygen, closing the ring and increasing lipophilicity (and thus membrane permeability).

  • Hypothesis: In FHMBA, the 6-OH maintains this H-bond. However, the 2-F atom (highly electronegative) withdraws electron density from the ring, increasing the acidity of the carboxylic acid (lower pKa) while simultaneously repelling metabolic enzymes that might attack the C2 position.

  • Application: Use FHMBA to improve the metabolic stability of salicylate-based drugs (e.g., Aspirin analogs) or siderophore-drug conjugates.

Fragment-Based Drug Discovery (FBDD)

FHMBA is an ideal fragment for screening against:

  • Metalloenzymes: The 1-COOH/6-OH motif is a potent bidentate chelator for

    
    , 
    
    
    
    , or
    
    
    in active sites (e.g., Integrase inhibitors, Histone Deacetylases).
  • Bromodomains: The acetyl-lysine mimicry potential of substituted benzoates makes FHMBA a candidate for epigenetic targets.

Fluorinated Scaffold Synthesis (Heterocycles)

FHMBA serves as a precursor for fluorinated heterocycles found in oncology and antivirals.

  • Fluorinated Chromones: Cyclization of FHMBA with alkynes.

  • Fluorinated Isocoumarins: Reaction with functionalized alkenes.

Visualization: Pharmacophore Interactions

Pharmacophore FHMBA FHMBA Scaffold Chelation Metal Chelation (Mg2+, Zn2+) FHMBA->Chelation 1-COOH + 6-OH HBond Intramolecular H-Bond (Permeability) FHMBA->HBond 6-OH -> C=O MetabBlock Metabolic Blocking (C2-Fluorine) FHMBA->MetabBlock 2-Fluoro Acidity pKa Modulation (Inductive Effect) FHMBA->Acidity 2-Fluoro

Figure 2: Pharmacophore mapping of FHMBA showing key interaction modes in biological systems.

Core Research Area III: Agrochemicals & Plant Defense

Objective: Investigate FHMBA as a Systemic Acquired Resistance (SAR) Inducer.

Salicylic acid (SA) is a primary hormone in plant defense signaling. Fluorinated analogs of SA often exhibit:

  • Higher Potency: Due to increased receptor affinity.

  • Longer Half-Life: Resistance to glycosylation (a common deactivation pathway in plants).

Research Proposal: Screen FHMBA for induction of PR-1 (Pathogenesis-Related protein 1) expression in Arabidopsis thaliana. The 4-methyl group adds lipophilicity, potentially aiding foliar uptake, while the 2-fluoro group prevents rapid metabolism, potentially creating a "super-priming" agent for crop protection.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Dempster, S., et al. (2015). Salicylic acid analogues as chemical probes of plant defence. Journal of Experimental Botany. [Link]

Technical Guide: Introduction to Fluorinated Benzoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzoic acids represent a privileged scaffold in modern medicinal chemistry and materials science. The strategic introduction of fluorine—the most electronegative element—into the benzoic acid pharmacophore profoundly alters physicochemical properties without significantly changing steric bulk (Van der Waals radius of F: 1.47 Å vs. H: 1.20 Å).

This guide provides a technical deep-dive into the chemistry of mono-fluorinated benzoic acids. It covers the "Fluorine Effect" on acidity (pKa modulation), synthetic pathways for C-F bond formation, and their critical role as bioisosteres in FDA-approved therapeutics.

Physicochemical Properties: The Fluorine Effect[1][2][3]

The introduction of a fluorine atom onto the benzene ring creates electronic perturbations that are highly position-dependent.[1] Understanding these effects is prerequisite for rational drug design.[2]

Acidity and pKa Modulation

The acidity of fluorobenzoic acids is governed by two competing forces:

  • Inductive Effect (-I): Fluorine withdraws electron density through the

    
    -framework, stabilizing the carboxylate anion and increasing acidity.[1][3]
    
  • Resonance Effect (+R): Fluorine donates lone pair electron density into the

    
    -system (ortho/para positions), destabilizing the anion and decreasing acidity.
    

The Ortho Effect: The 2-fluorobenzoic acid isomer is significantly more acidic than its meta and para counterparts. This is not solely due to proximity (inductive effect). The steric bulk of the ortho-fluorine forces the carboxyl group to twist out of planarity with the benzene ring.[1][4] This deconjugation breaks the resonance stabilization of the neutral acid, making the proton easier to remove.

Comparative Data Table
CompoundPositionpKa (H₂O, 25°C)LogP (Est.)C-X Bond Length (Å)Electronic Effect Dominance
Benzoic Acid -4.201.871.09 (C-H)Reference Standard
2-Fluorobenzoic Acid Ortho3.27 2.051.35 (C-F)Strong -I + Steric Twist (Ortho Effect)
3-Fluorobenzoic Acid Meta3.862.101.35 (C-F)Pure -I (Inductive only)
4-Fluorobenzoic Acid Para4.142.121.35 (C-F)-I competes with +R (Resonance)
Mechanistic Visualization: The Ortho Effect

OrthoEffect Start 2-Fluorobenzoic Acid Steric Steric Repulsion (F vs Carbonyl Oxygen) Start->Steric Inductive Strong Inductive Withdrawal (Proximity to -COOH) Start->Inductive Twist Carboxyl Group Twists Out of Plane Steric->Twist Resonance Loss of Resonance (Phenyl-Carboxyl Conjugation) Twist->Resonance Result Significant Increase in Acidity (pKa ~3.27) Resonance->Result Destabilizes Neutral Form Inductive->Result Stabilizes Anion

Caption: Logical flow demonstrating the dual contribution of steric twisting and inductive withdrawal in the enhanced acidity of ortho-fluorobenzoic acid.

Synthetic Methodologies

Synthesizing fluorinated benzoic acids requires bypassing the high C-F bond dissociation energy (approx. 116 kcal/mol) barrier. Direct fluorination is rarely used due to poor selectivity.

Strategic Decision Matrix

SynthesisRoutes cluster_0 Preferred Lab Route Target Target: Fluorobenzoic Acid Aniline Start: Aniline Deriv. Balz Balz-Schiemann Reaction (Diazotization -> Thermal Decomp) Aniline->Balz Toluene Start: Fluorotoluene Oxidation Side-Chain Oxidation (KMnO4 or Chromic Acid) Toluene->Oxidation Halide Start: Aryl Chloride/Nitro Halex Halex Reaction (SNAr) (KF, Phase Transfer Cat.) Halide->Halex Balz->Target Oxidation->Target Halex->Target

Caption: Primary synthetic routes based on available starting materials. The Balz-Schiemann reaction is preferred for introducing fluorine de novo.

Experimental Protocol: The Balz-Schiemann Reaction

This protocol details the conversion of ethyl 4-aminobenzoate to ethyl 4-fluorobenzoate, followed by hydrolysis. This route is chosen for its mechanistic clarity in creating the C-F bond.

Objective: Synthesis of 4-Fluorobenzoic Acid via Diazonium Tetrafluoroborate.

Reagents & Equipment
  • Precursor: Ethyl 4-aminobenzoate (Benzocaine)

  • Reagents: Sodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄, 48% aq), Ethanol, Sodium Hydroxide (NaOH).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, ice-salt bath (-10°C), reflux condenser.

Step-by-Step Methodology

Step 1: Diazotization

  • Dissolve 0.1 mol of ethyl 4-aminobenzoate in 40 mL of 48% HBF₄ diluted with 40 mL water.

  • Cool the mixture to 0°C in an ice-salt bath. Vigorous stirring is essential to prevent local overheating.

  • Dropwise add a solution of NaNO₂ (0.11 mol) in 15 mL water. Maintain internal temperature below 5°C .

  • Observation: A thick precipitate of the diazonium tetrafluoroborate salt will form. Stir for an additional 30 minutes at 0°C.

Step 2: Isolation of Diazonium Salt

  • Filter the cold precipitate rapidly using a sintered glass funnel.

  • Wash sequentially with ice-cold water (to remove excess acid), cold methanol, and finally ether.

  • Critical Safety Check: Dry the salt in a vacuum desiccator. Do not heat. Dry diazonium salts are shock-sensitive.

Step 3: Thermal Decomposition (The Schiemann Step)

  • Transfer the dry diazonium salt to a thick-walled flask equipped with a reflux condenser.

  • Gently heat the flask with a Bunsen burner or oil bath. Decomposition begins at ~100°C.

  • Mechanism: The salt decomposes (

    
    ).
    
  • Caution: Evolution of

    
     (white fumes) and 
    
    
    
    gas is rapid. Ensure distinct ventilation.

Step 4: Hydrolysis

  • Dissolve the resulting ethyl 4-fluorobenzoate in 10% NaOH solution.

  • Reflux for 1 hour to cleave the ester.

  • Acidify with concentrated HCl to precipitate 4-fluorobenzoic acid. Recrystallize from ethanol/water.

Applications in Drug Discovery[3][6][7]

Fluorinated benzoic acids are rarely end-products; they are scaffolds. The fluorine atom serves as a "metabolic shield."

Case Study: Ataluren (Translarna™)

Indication: Duchenne Muscular Dystrophy (DMD).[5] Structure: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[5][6][7][8] Role of Fluorine:

  • Metabolic Stability: The 2-fluorophenyl moiety blocks oxidation at the ortho-position, a common site for Cytochrome P450 metabolism.

  • Conformation: The fluorine atom influences the twist angle between the phenyl and oxadiazole rings, optimizing binding to the ribosome to promote read-through of nonsense mutations.

Bioisosteric Utility

Replacing a C-H bond with C-F in a benzoic acid scaffold:

  • Lipophilicity: Increases LogP by ~0.2 units, improving membrane permeability.

  • Binding Affinity: The C-F bond can accept weak hydrogen bonds and participate in orthogonal multipolar interactions with protein backbone amides.

Safety & Handling

Hazard Class: Irritant (Skin/Eye/Respiratory).[9][10][11] Signal Word: WARNING.

  • Chemical Burns: HBF₄ used in synthesis is highly corrosive and can cause deep tissue burns similar to HF. Calcium gluconate gel must be available during the Balz-Schiemann reaction.

  • Explosion Hazard: Dry diazonium tetrafluoroborates are more stable than chlorides but can still detonate if struck or heated rapidly. Use a blast shield during Step 3.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless controlled hydrolysis is intended).

References

  • Physicochemical Properties of Fluorinated Benzoic Acids Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid.[12] URL:[Link]

  • Mechanism of the Ortho Effect Source: Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of monocarboxylic acids. Journal of the Chemical Society. URL:[Link]

  • The Balz-Schiemann Reaction Methodology Source: Flood, D. T. (1933). Fluorobenzene.[2][8][9][10][11][12][13][14] Organic Syntheses, Coll. Vol. 2, p.295. URL:[Link]

  • Ataluren (Translarna) Clinical & Structural Data Source: European Medicines Agency (EMA). Translarna: EPAR - Product Information. URL:[Link]

  • Fluorine in Medicinal Chemistry (Review) Source: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Guide: Safety, Handling, and Application of 2-Fluoro-6-hydroxy-4-methylbenzoic acid

[1]

Executive Summary

This compound (CAS: 2386220-15-9 ) is a highly specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates, such as proteolysis-targeting chimeras (PROTACs) and kinase inhibitors (e.g., EGFR, KRAS).[1][2] Its unique 2,6-disubstitution pattern provides significant steric bulk, often used to "lock" molecular conformations in drug design.[1] However, this same structural feature imparts specific stability challenges—namely, a susceptibility to thermal decarboxylation and steric hindrance during synthetic coupling. This guide outlines the critical safety protocols, physicochemical properties, and experimental best practices required to handle this compound with scientific integrity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the molecular architecture is the first step in safe handling.[1] The presence of both a phenolic hydroxyl group (C6) and a fluorine atom (C2) ortho to the carboxylic acid creates a unique electronic and steric environment.

PropertyDetail
Chemical Name This compound
CAS Number 2386220-15-9
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white crystalline powder (Predicted)
Melting Point 180–200 °C (Predicted based on structural analogs like 4-fluorosalicylic acid)
Acidity (pKa) ~2.5 (Predicted) – Significantly more acidic than benzoic acid due to ortho-fluoro induction and H-bond stabilization.[1][2][3]
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate.
Structural Class Fluorinated Orsellinic Acid Derivative / Salicylic Acid Analog

Hazard Assessment & Toxicology (SAR Analysis)

As a specialized research chemical, comprehensive toxicological data is limited. The following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-fluoro-6-hydroxybenzoic acid, 4-fluorosalicylic acid).

Primary Hazards[1]
  • Skin & Eye Irritation (Category 2/2A): The compound is a substituted salicylic acid.[1] Phenolic acids are known protein denaturants and can cause severe irritation or burns upon prolonged contact. The acidity (pKa ~2.5) exacerbates this risk.

  • Respiratory Irritation (STOT-SE 3): Fine dust is highly irritating to mucous membranes.[1]

  • Acute Toxicity: Likely low to moderate oral toxicity (Category 4), consistent with fluorinated salicylates.

Specific Chemical Risks
  • Thermal Decarboxylation: The 2,6-disubstitution pattern (ortho-fluoro and ortho-hydroxy) destabilizes the carboxylic acid bond at high temperatures (>120°C).[1] The phenolic proton can facilitate a cyclic transition state leading to loss of CO₂.[1]

  • Phenolic Oxidation: The electron-rich ring (activated by -OH and -CH₃) makes the compound susceptible to oxidation if stored improperly, potentially turning the white powder pink or brown.[1]

Hazard Decision Logic (DOT Diagram)

HazardLogicStartHazard Assessment:This compoundCheckStructAnalyze Structure:Phenol + Carboxylic Acid + FluorineStart->CheckStructAcidityRiskRisk: High Acidity (pKa ~2.5)Corrosive/Irritant PotentialCheckStruct->AcidityRiskFunctional GroupsStabilityRiskRisk: Thermal Instability(Decarboxylation)CheckStruct->StabilityRiskSteric/ElectronicOxidationRiskRisk: Phenolic Oxidation(Air Sensitive)CheckStruct->OxidationRiskElectron Rich RingMitigation1Protocol: Wear Acid-Resistant Gloves(Nitrile > 0.11mm)AcidityRisk->Mitigation1Mitigation2Protocol: Avoid T > 100°CStore < 25°CStabilityRisk->Mitigation2Mitigation3Protocol: Store under Inert Gas(Argon/Nitrogen)OxidationRisk->Mitigation3

Figure 1: Hazard assessment logic flow derived from structural analysis, dictating specific handling protocols.[1]

Safe Handling & Storage Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. Fluorinated powders can carry significant static charge, leading to aerosolization.

Personal Protective Equipment (PPE)[1]
  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient if fine dust generation is possible.

  • Hands: Double-gloving recommended.[1] Inner layer: Latex or Nitrile; Outer layer: Nitrile (min thickness 0.11 mm).

  • Respiratory: If fume hood work is not possible (not recommended), a P95/P100 particulate respirator is mandatory.

Storage Requirements[1]
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow decarboxylation or oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen . The phenolic moiety is prone to auto-oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Experimental Application: Synthesis & Coupling

The steric bulk of the 2-fluoro and 6-hydroxy groups makes the carboxylic acid center significantly less reactive toward nucleophilic attack compared to unsubstituted benzoic acid.[1] Standard coupling protocols (e.g., EDC/NHS) often fail or proceed with low yields.

Recommended Workflow: Amide Coupling

Objective: Coupling this compound with an amine (R-NH₂) to form a scaffold-locking amide.[1]

Methodology:

  • Activation: Use a high-activity coupling agent like HATU or convert to the acid chloride using Oxalyl Chloride (SOCl₂ is often too harsh and may affect the phenol).

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base).

  • Solvent: DMF or NMP is preferred to ensure solubility of the zwitterionic intermediate.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 1.0 eq of Acid in dry DMF (0.1 M concentration).

  • Base Addition: Add 2.5 eq DIPEA. Validation: Solution should remain clear; if precipitate forms, add more DMF.

  • Coupling Agent: Add 1.1 eq HATU at 0°C. Stir for 15 mins. Validation: Color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add 1.2 eq of Amine (R-NH₂).[1] Allow to warm to RT.

  • Monitoring: Monitor via LC-MS. Note: The 2,6-substitution may cause the product to have a distinct retention time shift due to "locked" planarity.[1]

Synthesis Logic Diagram (DOT)

SynthesisWorkflowcluster_warningCritical Control PointInputInput:2-Fluoro-6-hydroxy-4-methylbenzoic acidStep1Step 1: Activation(HATU/DIPEA, 0°C)Input->Step1Check1Checkpoint:Active Ester Formed?Step1->Check1Step2Step 2: Amine Addition(Steric Hindrance Barrier)Check1->Step2Yes (Yellow Color)Step3Step 3: Reaction (RT, 12h)Slow Kinetics ExpectedStep2->Step3OutputTarget Amide(Conformationally Locked)Step3->Output

Figure 2: Optimized synthetic workflow for sterically hindered amide coupling.

Waste Disposal & Environmental Considerations

  • Classification: Treat as Hazardous Chemical Waste (Acidic, Organic).

  • Disposal Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Fate: Fluorinated aromatics are often persistent. Do not discharge into drains or sewer systems.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 2386220-15-9).[1][2][4] Link

  • PubChem. (2025).[5] Compound Summary: 2-Fluoro-4-methylbenzoic acid (Analog Analysis). National Library of Medicine. Link

  • ChemicalBook. (2025). Synthesis and Properties of Fluorinated Benzoic Acids. Link

  • Ossila. (2025).[5] Fluorinated Building Blocks in Drug Discovery: EGFR and KRAS Inhibitors. Link

  • Guidechem. (2025). Safety Data Sheet (SDS) for Fluorinated Salicylates. Link

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid, a valuable fluorinated intermediate for drug discovery and medicinal chemistry.[1][2] The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability and binding affinity.[1] This guide details a robust synthetic route commencing from the commercially available precursor, 2-fluoro-4-methylphenol, utilizing a regioselective Kolbe-Schmitt carboxylation. We will delve into the mechanistic underpinnings of this critical reaction, provide a detailed step-by-step experimental protocol, and outline methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Strategic Value of Fluorinated Phenolic Acids

Substituted hydroxybenzoic acids are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic pathways.[1] this compound, with its specific arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and a fluorine atom—presents a unique scaffold for creating novel chemical entities.

The synthetic strategy outlined herein employs the Kolbe-Schmitt reaction, a powerful and well-established method for the ortho-carboxylation of phenols.[3] This electrophilic aromatic substitution proceeds by reacting a sodium phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidic workup to yield the desired hydroxybenzoic acid.[4][5]

Synthetic Pathway Overview

The synthesis is a single-step conversion of 2-fluoro-4-methylphenol to the target product. The reaction hinges on the formation of the sodium phenoxide intermediate, which enhances the nucleophilicity of the aromatic ring, enabling it to attack the weakly electrophilic carbon of CO₂.

G SM 2-Fluoro-4-methylphenol Product This compound SM->Product Reagents 1) NaOH, Heat 2) CO₂, Pressure 3) H₃O⁺ (aq)

Caption: Overall synthetic scheme for this compound.

Mechanistic Insight: The Kolbe-Schmitt Reaction

Understanding the mechanism is critical for optimizing reaction conditions and ensuring success. The reaction proceeds through several distinct stages:

  • Phenoxide Formation: The phenolic proton of 2-fluoro-4-methylphenol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide salt. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the starting phenol.[4][6]

  • Electrophilic Attack: The electron-rich phenoxide attacks the carbon atom of carbon dioxide. The sodium cation (Na⁺) is believed to form a chelate complex with the phenoxide and CO₂, which favors the attack at the ortho position relative to the hydroxyl group.[4] This coordination is key to the high regioselectivity observed.

  • Tautomerization: The resulting intermediate, a non-aromatic cyclohexadienone carboxylate, undergoes tautomerization to restore the highly stable aromatic system.

  • Acidification: The final step is an acidic workup (e.g., with HCl), which protonates both the phenoxide and the carboxylate salt to yield the neutral this compound product.[4]

G cluster_mech Kolbe-Schmitt Reaction Mechanism Phenol Phenol (Starting Material) Phenoxide Phenoxide Ion (Activated Nucleophile) Phenol->Phenoxide + NaOH - H₂O Intermediate Cyclohexadienone Intermediate Phenoxide->Intermediate + CO₂ Salt Disodium Salicylate Salt Intermediate->Salt Tautomerization Product Hydroxybenzoic Acid (Final Product) Salt->Product + 2 H₃O⁺

Caption: Simplified workflow of the Kolbe-Schmitt reaction mechanism.

Materials and Methods

Reagent & Material Data
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
2-Fluoro-4-methylphenol452-81-3C₇H₇FO126.13e.g., Sigma-AldrichStarting material. Ensure high purity.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Standard SupplierUse pellets or beads. Must be anhydrous.
Carbon Dioxide (CO₂)124-38-9CO₂44.01Gas SupplierUse high-purity grade in a pressure cylinder.
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46Standard Supplier~37% aqueous solution.
Toluene108-88-3C₇H₈92.14Standard SupplierAnhydrous, for azeotropic removal of water.
Deionized Water (H₂O)7732-18-5H₂O18.02In-houseFor workup and recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Standard SupplierFor drying organic extracts (if needed).
Equipment
  • High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Round-bottom flasks (various sizes).

  • Heating mantle with a magnetic stirrer.

  • Dean-Stark apparatus for azeotropic distillation.

  • Condenser.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • pH meter or pH paper.

  • Rotary evaporator.

  • Melting point apparatus.

Detailed Experimental Protocol

Safety First: This procedure involves high pressure, high temperature, and corrosive materials. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. The high-pressure reactor must be operated by trained personnel.

Step 1: Formation of Anhydrous Sodium 2-Fluoro-4-methylphenoxide
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-fluoro-4-methylphenol (12.61 g, 0.10 mol).

  • Add 200 mL of toluene to dissolve the phenol.

  • Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol, 1.1 equivalents).

  • Heat the mixture to reflux. Water will be generated from the acid-base reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (approximately 2-3 hours). The presence of water significantly decreases the yield of the carboxylation reaction.[7]

  • Once the phenoxide formation is complete and the system is anhydrous, allow the mixture to cool slightly. Remove the majority of the toluene under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the sodium phenoxide salt.

Step 2: High-Pressure Carboxylation
  • Carefully transfer the anhydrous sodium 2-fluoro-4-methylphenoxide powder into the high-pressure autoclave.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with nitrogen gas two to three times to remove any residual air and moisture.

  • Pressurize the reactor with carbon dioxide (CO₂) to approximately 5-10 atm (initial pressure).

  • Begin stirring and heat the reactor to 125-150 °C. The pressure will increase as the temperature rises. Maintain the pressure at or above 100 atm by adding more CO₂ if necessary.[5]

  • Maintain these conditions (125-150 °C, >100 atm) for 6-8 hours. The reaction progress can be monitored by taking aliquots if the reactor setup permits.

Step 3: Work-up and Product Isolation
  • After the reaction period, turn off the heating and allow the reactor to cool to room temperature.

  • CAUTION: Slowly and carefully vent the excess CO₂ pressure in the fume hood.

  • Open the reactor and add approximately 200 mL of hot deionized water to the solid reaction mass. Stir until all the solid has dissolved. The product is present as its disodium salt.

  • Transfer the aqueous solution to a 1 L beaker and cool it in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution to a pH of ~2.

  • A white to off-white precipitate of this compound will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.

Step 4: Purification
  • The most common method for purifying substituted benzoic acids is recrystallization.

  • Transfer the crude solid to a beaker. Add a minimal amount of hot water (or a water/ethanol mixture) to dissolve the solid completely.

  • If the solution has color, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Expected Results

The final product should be a white crystalline solid. The identity and purity should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined experimentally.
¹H NMR (in DMSO-d₆)Expect signals corresponding to the aromatic protons, the methyl protons (~2.2-2.4 ppm), the phenolic -OH proton (broad singlet, >9 ppm), and the carboxylic acid -OH proton (broad singlet, >12 ppm).
¹³C NMR (in DMSO-d₆)Expect signals for the seven distinct carbon atoms, including the carboxyl carbon (~170 ppm), the methyl carbon (~20 ppm), and the aromatic carbons, showing C-F coupling.
¹⁹F NMR (in DMSO-d₆)A single resonance, characteristic of the fluorine atom on the aromatic ring.
Mass Spectrometry (ESI-) The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to C₈H₆FO₃⁻ (calculated: 169.03).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield 1. Presence of water in the reaction.[7]2. Insufficient pressure or temperature.3. Incomplete phenoxide formation.1. Ensure complete azeotropic removal of water.2. Verify reactor seals, temperature, and CO₂ pressure.3. Use a slight excess of fresh NaOH.
Product is Oily or Discolored Impurities from starting material or side reactions (e.g., para-carboxylation).1. Perform a hot filtration with activated charcoal during recrystallization.2. Attempt a second recrystallization or consider column chromatography.
Incomplete Reaction Reaction time was too short.Extend the reaction time at high pressure and temperature. Monitor by TLC if possible.
Difficulty in Precipitation The solution is not acidic enough.Check the pH of the solution and add more HCl if necessary to ensure it is below pH 2.

References

  • OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Available from: [Link]

  • Wendt, B., et al. (2011). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. Available from: [Link]

  • Pharmaffiliates. (2025). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Available from: [Link]

  • University of Calgary. Ch24: Phenols + CO2. Available from: [Link]

  • RSC Publishing. (2011). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Available from: [Link]

  • Semantic Scholar. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

  • Google Patents. (2015). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available from: [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. Available from: [Link]

  • Future4200. The Kolbe-Schmitt Reaction. Available from: [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Available from: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]

  • Organic Syntheses Procedure. p-HYDROXYBENZOIC ACID. Available from: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Available from: [Link]

Sources

Applications of 2-Fluoro-6-hydroxy-4-methylbenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-6-hydroxy-4-methylbenzoic Acid in Medicinal Chemistry

Abstract

This technical guide profiles This compound (CAS 2386220-15-9) , a specialized fluorinated building block that serves as a bioisostere of orsellinic acid. Unlike its non-fluorinated counterparts, this scaffold offers unique metabolic stability and electronic properties critical for modern hit-to-lead optimization. This document details its application in synthesizing fluorinated heterocycles (chromones/isocoumarins), its utility in Fragment-Based Drug Discovery (FBDD) via


F NMR screening, and provides optimized protocols for overcoming the steric challenges inherent in its ortho-substituted structure.

Chemical Scaffold Analysis: The "Fluorine Effect"

In medicinal chemistry, the strategic introduction of fluorine is used to modulate pKa, lipophilicity, and metabolic stability.[1][2][3] this compound represents a "privileged" substitution pattern:

  • Metabolic Blockade (C2-Fluorine): The fluorine atom at the 2-position blocks Phase I metabolic hydroxylation and glucuronidation often seen at electron-rich aromatic positions.

  • Intramolecular Hydrogen Bonding (C6-Hydroxyl): The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This "closed" conformation increases lipophilicity (logP) by masking polar surface area, improving membrane permeability compared to non-fluorinated analogs.

  • Electronic Tuning: The electron-withdrawing nature of the fluorine lowers the pKa of the carboxylic acid and the phenol, altering the binding kinetics in enzyme pockets compared to the parent orsellinic acid.

Comparative Physicochemical Profile
PropertyOrsellinic Acid (Parent)This compoundMedicinal Impact
Metabolic Stability Low (Rapid Glucuronidation)High (F-block & Steric Shield)Prolonged half-life (

)
Acidity (COOH) pKa ~4.2pKa ~3.5 (Est.)Stronger salt bridge formation
Conformation Planar, H-bond stabilizedTwisted/Rigidified Pre-organized for binding
NMR Utility

only

Signal
Enables FBDD Screening

Primary Application: Synthesis of Fluorinated Heterocycles

This scaffold is a potent precursor for fusing fluorinated rings, specifically 5-fluorocoumarins and 8-fluoroisocoumarins . These cores are ubiquitous in kinase inhibitors and anticoagulants.

Mechanism: The Pechmann Condensation Route

The C6-hydroxyl group acts as a nucleophile, while the C1-carboxylic acid (or its ester) serves as the electrophile. Under acidic conditions with a


-keto ester, this scaffold undergoes condensation to form coumarin derivatives.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Fluoro-6-hydroxy- 4-methylbenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Activation AltPath Amide Coupling (R-NH2, HATU) Start->AltPath Diversification Step2 Pechmann Condensation (Ethyl Acetoacetate + H2SO4) Step1->Step2 Cyclization Product 8-Fluoro-4,7-dimethyl- 2H-chromen-2-one (Fluorinated Coumarin) Step2->Product Dehydration Library Fluorinated Fragment Library AltPath->Library FBDD

Caption: Divergent synthetic pathways utilizing the scaffold for heterocycle construction versus fragment library generation.

Detailed Protocols

Protocol A: Synthesis of Methyl 2-Fluoro-6-hydroxy-4-methylbenzoate

Pre-requisite for cyclization reactions.

Rationale: The free acid is often too sterically hindered for direct condensation. Converting to the methyl ester protects the acid and activates the system for downstream transesterification/cyclization.

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous, 20 vol)

  • Sulfuric Acid (Conc., 0.5 eq) or Thionyl Chloride (1.2 eq)

  • Ethyl Acetate / Hexanes (for workup)[3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of this compound in 50 mL of anhydrous methanol.

  • Catalyst Addition:

    • Option A (Standard): Add 0.5 mL concentrated

      
       dropwise.
      
    • Option B (Reactive): Cool to 0°C and add thionyl chloride dropwise (exothermic).

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (30% EtOAc in Hexanes). The product will appear less polar than the starting acid.

  • Workup: Concentrate methanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 30 mL) to remove unreacted acid.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
    • Expected Yield: >90%.[4][5][6]

    • QC Check:

      
       NMR should show a singlet ~3.9 ppm (OMe).
      
Protocol B: Sterically Demanding Amide Coupling (Library Synthesis)

For creating DNA-Encoded Libraries (DEL) or SAR analogs.

Rationale: The ortho-fluorine and ortho-hydroxyl groups create significant steric hindrance around the carboxylic acid. Standard EDC/NHS coupling often fails or leads to phenol esterification. This protocol uses HATU with base tuning to favor amide formation.

Materials:

  • Scaffold (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine, 3.0 eq)

  • DMF (Dimethylformamide, Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (0.12 mmol) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Critical Note: Do not heat at this stage to avoid self-esterification of the phenol.

  • Amine Addition: Add the amine building block (0.12 mmol).

  • Reaction: Stir at RT for 12–16 hours.

  • Quench & Isolation: Dilute with water and extract with EtOAc. Wash with 1N HCl (to remove excess amine) and Brine.

  • Validation: Verify via LC-MS. The fluorine atom provides a distinct mass defect.

Application in Fragment-Based Drug Discovery (FBDD)

The


 nucleus  is a powerful tool for screening fragment libraries against protein targets. This compound is an ideal "spy" molecule.
  • Technique:

    
     NMR Relaxation Dispersion.
    
  • Workflow:

    • Library Construction: Use Protocol B to attach the scaffold to a diverse set of 50–100 amines.

    • Cocktailing: Pool 5–10 compounds per NMR tube.

    • Screening: Incubate with the target protein (e.g., Kinase, Protease).

    • Detection: A broadening or chemical shift perturbation of the

      
       signal (typically -110 to -130 ppm range) indicates binding.
      
    • Deconvolution: Retest individual hits from the positive pool.

DOT Diagram:


 NMR Screening Logic 

FBDD_Logic cluster_caption Screening Outcome Lib Fluorinated Fragment Library (2-F-Benzoic Core) Mix Mixture (Protein + Ligand) Lib->Mix Protein Target Protein (e.g., KRAS, EGFR) Protein->Mix NMR 19F NMR Spectrum Mix->NMR Acquisition Result_Bind Signal Broadening/Shift (HIT) NMR->Result_Bind T2 Relaxation Decrease Result_NoBind Sharp Singlet (NO BIND) NMR->Result_NoBind No Change

Caption: Logic flow for identifying active binders using the fluorine atom as a sensitive NMR probe.

References

  • Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Zhou, Y., et al. (2016).[1] Next Generation of Fluorine-Containing Pharmaceuticals: Compounds Currently in Phase II–III Clinical Trials. Chemical Reviews, 116(2), 422–518.[1] Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 2386220-15-9).[7] Link

  • Pinto, M. M. M., et al. (2005). Xanthone Derivatives: New Insights in Biological Activities. Current Medicinal Chemistry, 12(21), 2517–2538. Link

  • Dalvit, C., et al. (2002). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 124(26), 7702–7709. Link

Sources

Application Note: High-Throughput Quantification of 2-Fluoro-6-hydroxy-4-methylbenzoic Acid Using Validated LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the quantitative analysis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis in drug substance and product formulations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into method development, validation, and practical implementation, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[1][2] Therefore, accurate and reliable quantification methods are paramount for process optimization, quality control, and regulatory submissions. The presence of impurities, even at trace levels, can have significant toxicological consequences, making their precise measurement a regulatory necessity.[1][2]

This application note addresses the need for validated analytical procedures by providing two distinct, fit-for-purpose methodologies. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3][4] Both methods are presented with a focus on the causality behind experimental choices, ensuring that the protocols are not just a series of steps, but a self-validating system rooted in good scientific practice. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Method Selection: A Dichotomy of Sensitivity and Accessibility

LC-MS/MS: The Gold Standard for Trace-Level Quantification

For applications demanding high sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine, tissue homogenates) or for impurity profiling at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][8][9] The inherent selectivity of MS/MS, which monitors specific precursor-to-product ion transitions, minimizes interference from complex sample matrices, leading to lower limits of detection (LOD) and quantification (LOQ).[8][9]

HPLC-UV: A Robust Workhorse for Routine Analysis

For routine quality control of the drug substance or formulated product where the concentration of this compound is relatively high, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable, cost-effective, and widely accessible alternative.[10][11][12] The chromophoric nature of the benzoic acid derivative allows for direct UV detection.[13] While less sensitive than LC-MS/MS, a well-developed HPLC-UV method can provide the necessary accuracy, precision, and linearity for its intended purpose.[1][14]

Experimental Protocols

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a suitable solvent for analysis, while minimizing interferences.[15][16] The choice of technique depends on the sample matrix and the analytical method.

This protocol utilizes protein precipitation followed by liquid-liquid extraction to ensure a clean sample for sensitive analysis.

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.[16]

This protocol involves simple dissolution for straightforward analysis.

Protocol:

  • Weighing: Accurately weigh approximately 10 mg of the this compound drug substance.

  • Dissolution: Dissolve the weighed substance in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to create a stock solution.

  • Dilution: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards and samples within the desired concentration range (e.g., 1-100 µg/mL).[17]

  • Filtration: Filter the final solutions through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic and Mass Spectrometric Conditions

LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for separating benzoic acid derivatives.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode (due to the acidic nature of the carboxyl group).

    • MRM Transitions: These would need to be determined by infusing a standard solution of this compound. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the precursor.

    • Source Parameters: Capillary voltage, gas flow, and temperatures should be optimized for maximum signal intensity.[9][18]

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v) is a good starting point. The pH of the aqueous phase should be kept low to ensure the analyte is in its protonated form for good retention on a reversed-phase column.[13][19]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C[17]

  • Injection Volume: 20 µL[17]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution. For benzoic acid derivatives, this is typically in the range of 230-280 nm.[11]

Method Validation: Ensuring Data Integrity

A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[5][20] The following parameters, as defined by the ICH Q2(R1) guidelines, should be assessed.[6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For the HPLC-UV method, this can be demonstrated by showing that the peak for this compound is well-resolved from other peaks in a placebo or spiked sample. For the LC-MS/MS method, the specificity is inherent in the detection of a unique MRM transition.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found. It is often determined by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.[5]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Data Presentation

The following tables summarize the expected performance characteristics of the two proposed methods, based on typical values for similar analytes.

Table 1: Expected Performance Characteristics of the LC-MS/MS Method

ParameterExpected Value
Linearity (r²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
LOQLow ng/mL range

Table 2: Expected Performance Characteristics of the HPLC-UV Method

ParameterExpected Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
LOQMid-to-high ng/mL range

Visualizations

LC-MS/MS Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for LC-MS/MS sample preparation from plasma.

HPLC-UV Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_substance Drug Substance weigh Weighing drug_substance->weigh dissolve Dissolution & Dilution weigh->dissolve filter Filtration dissolve->filter hplc HPLC-UV Analysis filter->hplc

Sources

Application Note: HPLC Analysis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation Strategy, and Protocol Guide

Introduction & Chemical Context

2-Fluoro-6-hydroxy-4-methylbenzoic acid is a highly functionalized aromatic building block used frequently in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals.[1] Its analysis presents specific chromatographic challenges due to its amphoteric nature and substitution pattern .

Physicochemical Challenges[1]
  • Acidity (pKa): The molecule possesses a carboxylic acid and a phenolic hydroxyl group. The ortho-substitution (2-Fluoro and 6-Hydroxy) creates a "steric pocket" around the carboxylic acid.[1] The electron-withdrawing fluorine and the intramolecular hydrogen bond (from the 6-OH) significantly lower the pKa of the carboxylic acid (estimated pKa ~2.5–2.[1]8) compared to benzoic acid (pKa 4.2).

  • Chelation Potential: The salicylic acid motif (ortho-hydroxybenzoic acid) is a known chelator of trace metals (Fe, Al) in stainless steel LC systems, often leading to severe peak tailing.

  • Isomerism: Synthetic routes often produce regioisomers (e.g., 4-fluoro-2-hydroxy...) which must be chromatographically resolved.[1]

Structural Analysis (DOT Visualization)

ChemicalProperties Molecule 2-Fluoro-6-hydroxy- 4-methylbenzoic acid COOH Carboxylic Acid (C1) pKa ~2.5 (Acidic) Requires pH < 2.5 for retention Molecule->COOH OrthoF 2-Fluoro Group Electron Withdrawing Increases Acidity Molecule->OrthoF OrthoOH 6-Hydroxy Group Intramolecular H-Bonding Metal Chelation Risk Molecule->OrthoOH Methyl 4-Methyl Group Hydrophobic Domain Provides RP Retention Molecule->Methyl OrthoOH->COOH H-Bond Stabilization

Figure 1: Structural breakdown highlighting the physicochemical properties affecting chromatographic behavior.[1]

Method Development Strategy

To achieve a robust separation, we must address the ionization state of the analyte. Standard neutral pH conditions will result in early elution (void volume) and poor peak shape due to the ionized carboxylate (COO-).

Critical Parameters
  • Mobile Phase pH: Must be maintained below pH 3.0 (ideally pH 2.0–2.5) to suppress ionization of the carboxylic acid, ensuring the molecule is neutral and retains on the hydrophobic C18 stationary phase.

  • Stationary Phase: A high-purity, fully end-capped C18 column is required to minimize silanol interactions.[1] Alternatively, a Phenyl-Hexyl column can be used to exploit

    
     interactions, offering orthogonal selectivity for separating fluorinated isomers.[1]
    
  • Detection: The aromatic ring provides strong UV absorption. While 210 nm offers maximum sensitivity, 254 nm is recommended for higher selectivity and baseline stability during gradient elution.

Protocol 1: High-Performance Purity Analysis (QC Method)

This method is designed for final quality control, capable of separating the main peak from likely synthetic impurities (e.g., defluorinated byproducts or regioisomers).

Chromatographic Conditions
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV at 254 nm (primary), 210 nm (secondary)
Run Time 15 minutes
Gradient Table[1][3]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities)
10.004060Linear Gradient
12.00595Wash
12.10955Re-equilibration
15.00955End
Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid Powder) Weigh Weigh 10.0 mg Into 20mL Volumetric Flask Raw->Weigh Dissolve Add 10mL Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate 5 mins Ensure complete dissolution Dissolve->Sonicate Dilute Dilute to Volume Final Conc: 0.5 mg/mL Sonicate->Dilute Filter Filter (0.22 µm PTFE) Remove particulates Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Standardized sample preparation workflow to ensure reproducibility.[1]

Protocol 2: Rapid In-Process Control (IPC)

For monitoring reaction completion (disappearance of starting material), a shorter isocratic method is preferred to increase throughput.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)[1]

  • Mobile Phase: Isocratic 60% [0.1% Formic Acid in Water] / 40% [Acetonitrile][2]

  • Flow Rate: 1.5 mL/min[1][3]

  • Run Time: 4.0 minutes

  • Retention Time: Analyte typically elutes at ~1.8 - 2.2 min.[1]

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be met before analyzing samples.

ParameterAcceptance CriteriaRationale
Retention Time %RSD

2.0% (n=5)
Ensures pump/gradient stability.[1]
Peak Area %RSD

2.0% (n=5)
Verifies injector precision.
Tailing Factor (

)
0.8

1.5
Critical for this analyte.

indicates secondary interactions or metal chelation.
Theoretical Plates (N)

Ensures column efficiency.
Resolution (

)

Between main peak and nearest impurity.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (


) 
  • Cause: Interaction of the phenolic/carboxylic groups with silanols or metal ions in the frit/column body.

  • Solution:

    • Switch to a "Shielded" or "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax SB).

    • Add 0.1% Trifluoroacetic acid (TFA) instead of Phosphoric acid (TFA is a stronger ion-pairing agent).

    • Pro-Tip: If using an older HPLC system, passivate the system with 30% Phosphoric acid or add 20µM EDTA to the mobile phase to sequester metal ions.

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong compared to the initial mobile phase.

  • Solution: Ensure the sample diluent matches the initial gradient conditions (95% Water / 5% ACN). Do not dissolve pure sample in 100% ACN and inject large volumes.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: Because the pKa is low (~2.5), small changes in pH around 2.5-3.0 cause massive shifts in retention. Buffer buffering is critical. Use a Phosphate buffer (pH 2.0) rather than simple acidified water if drift persists.

References

  • Sielc Technologies. (2012). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode. Retrieved from [Link]

  • PubChem. (2025).[4][5] 2-Fluoro-4-methylbenzoic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • University of Pisa (ARPI). (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

Topic: High-Purity Recovery of 2-Fluoro-6-hydroxy-4-methylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Fluoro-6-hydroxy-4-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, often employed as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes. This application note provides a comprehensive, first-principles guide to the purification of this compound using the robust and scalable technique of recrystallization. We will move beyond a simple list of steps to explore the underlying causality of the protocol, empowering the researcher to adapt and troubleshoot the methodology effectively.

The Foundational Principle: Recrystallization as a Self-Organizing Purification System

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent system at varying temperatures.[3] The process is predicated on a simple, yet powerful principle: a well-formed crystal lattice is a highly ordered structure that tends to exclude molecules that do not fit its geometry.

The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[4][5] Conversely, impurities should ideally remain highly soluble at low temperatures (to be washed away in the mother liquor) or be completely insoluble at high temperatures (to be removed by hot filtration).[5][6] This differential solubility is the primary driving force for the purification process.

G cluster_0 Hot Saturated Solution cluster_1 Slow Cooling & Crystallization hot_sol Target Compound (Dissolved) Impurity A (Dissolved) Impurity B (Insoluble) hot_filtration Step 1: Hot Filtration hot_sol->hot_filtration crystals Pure Target Compound Crystals Form mother_liquor Mother Liquor: Impurity A (Remains Dissolved) crystals->mother_liquor Excludes soluble impurities from crystal lattice collection Step 2: Crystal Collection (Vacuum Filtration) crystals->collection mother_liquor->collection hot_filtration->crystals Filtered Solution impurity_b Impurity B Removed hot_filtration->impurity_b Excludes insoluble impurities impurity_a Impurity A Washed Away collection->impurity_a pure_product Pure Crystalline Product collection->pure_product

Caption: Principle of impurity separation during recrystallization.

Materials and Equipment

Reagents:

  • Crude this compound

  • Deionized Water

  • Ethanol (Reagent Grade)

  • Acetone (Reagent Grade)

  • Toluene (Reagent Grade)

  • Activated Carbon (Decolorizing Charcoal)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Powder funnel and short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Spatulas

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Protocol Part I: Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[7] For a polar molecule like this compound, which contains a carboxylic acid, a hydroxyl group, and a fluorine atom, polar solvents are a logical starting point. The principle of "like dissolves like" provides a strong theoretical foundation for solvent screening.[6] A good solvent must not react with the compound and should have a boiling point below the compound's melting point to prevent "oiling out," where the solid melts before dissolving.[8][9]

Table 1: Candidate Solvents for this compound

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water100HighThe hydroxyl and carboxylic acid groups suggest potential solubility in hot water. Benzoic acid itself shows this property.[10]
Ethanol78Medium-HighGood general-purpose polar protic solvent for many organic acids.
Acetone56Medium-HighApolar aprotic solvent, may be too effective a solvent even at room temperature.
Toluene111LowUnlikely to be a good single solvent due to polarity mismatch, but could be useful as an anti-solvent in a mixed system.
Ethanol/WaterVariableVariableA solvent pair can fine-tune solubility. The compound is dissolved in the more soluble solvent (ethanol) and the less soluble "anti-solvent" (water) is added to induce precipitation.[8]

Experimental Solvent Screening Protocol:

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, shaking after each addition. A good solvent should show poor solubility at this stage.

  • Gently heat the tubes that showed poor solubility in a water bath. The compound should dissolve completely in a minimal amount of hot solvent.

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Protocol Part II: The Recrystallization Workflow

This protocol assumes that an ethanol/water solvent pair has been identified as optimal through screening, a common and effective choice for many aromatic carboxylic acids.[7]

Caption: Step-by-step workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring.[8]

    • Senior Application Scientist's Note: Using the "minimum amount" is critical. Excess solvent will reduce the recovery yield as more of your product will remain in the mother liquor upon cooling.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount (tip of a spatula) of activated carbon.[3]

    • Senior Application Scientist's Note: Never add activated carbon to a boiling solution, as it can cause violent bumping. The carbon adsorbs colored impurities onto its high surface area.[11] Re-heat the solution to boiling for a few minutes after addition.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.

    • Senior Application Scientist's Note: Pre-heating the funnel and receiving flask by rinsing with a small amount of hot solvent prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]

  • Crystallization: Bring the clear filtrate back to a near-boil. Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to re-clarify the solution.

    • Senior Application Scientist's Note: This process of using a solvent pair carefully brings the solution to its saturation point. Slow, undisturbed cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities in the crystal lattice.[11][12] Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture.

    • Senior Application Scientist's Note: The wash solvent must be cold to avoid dissolving the purified product.[6] This step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a low-temperature oven (e.g., 50-60 °C) or under vacuum until a constant weight is achieved.

Protocol Part III: Purity Assessment and Characterization

A successful purification must be verified. Comparing the physical and spectroscopic properties of the material before and after recrystallization provides a definitive measure of success.[13]

Table 2: Representative Data for Purity Assessment

Analysis MethodPre-Recrystallization (Crude)Post-Recrystallization (Purified)Rationale for Improvement
Appearance Pale cream or off-white powderWhite crystalline solidRemoval of colored impurities.
Melting Point 182-188 °C (Broad range)188-190 °C (Sharp range)Pure crystalline solids have a sharp, distinct melting point. Impurities depress and broaden the melting range.[14][15]
HPLC Purity 96.5% (with minor impurity peaks)>99.5% (impurity peaks significantly reduced or absent)Chromatographic methods directly quantify the presence of impurities.[13][16]
¹H NMR Conforms to structure, but may show small, unassigned peaks.Clean spectrum, conforms to structure with no extraneous peaks.NMR spectroscopy provides detailed structural information and can reveal the presence of structurally related impurities.[16]

Note: Melting point data is based on similar compounds like 2-Fluoro-4-methylbenzoic acid[17]; the exact melting point of the target compound should be confirmed against a reference standard.

Safety Precautions

  • This compound: May cause skin and serious eye irritation. Harmful if swallowed.[2][18] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Ethanol and acetone are flammable. Avoid open flames and ensure work is performed in a well-ventilated fume hood.

  • Procedures: Hot filtration involves handling hot, flammable liquids; exercise extreme caution. Never heat a sealed container.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). St. John's University.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • Recrystallization. (n.d.). University of Massachusetts.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Solvent for recrystallization of benzoic acid? (2017, May 21). Chemistry Stack Exchange.
  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • Recrystallization of Impure Benzoic Acid. (n.d.).
  • Recrystalliz
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • Regarding the recrystallization of benzoic acid. (2024, September 07). Wyzant Ask An Expert.
  • 2-Fluoro-4-methylbenzoic acid. (n.d.). MilliporeSigma.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 05). Chemistry LibreTexts.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Recrystallization. (n.d.).
  • 2-Fluoro-4-methylbenzoic acid, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 04). Drew University.
  • 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145. (n.d.).
  • 2-Fluoro-6-methylbenzoic acid. (n.d.). Ossila.
  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132. (n.d.).
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Ossila.

Sources

Column chromatography protocol for 2-Fluoro-6-hydroxy-4-methylbenzoic acid

[1]

Abstract & Compound Analysis

This guide details the isolation and purification of 2-Fluoro-6-hydroxy-4-methylbenzoic acid (FHMBA), a highly functionalized aromatic building block often used in the synthesis of covalent inhibitors and bioactive scaffolds.[1]

The purification of FHMBA presents specific challenges due to its amphoteric nature and intramolecular hydrogen bonding . The ortho-hydroxy and ortho-fluoro substituents flanking the carboxylic acid create a "salicylate-like" motif.[1] This results in:

  • High Acidity: The electron-withdrawing fluorine and the stabilization of the carboxylate anion by the phenolic hydrogen reduce the pKa (predicted pKa < 3.0), leading to severe "streaking" or "tailing" on standard silica gel.

  • Chelation Potential: The 1,6-arrangement allows for metal chelation, which can cause peak broadening on older HPLC columns or contaminated silica.[1]

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 170.14 g/mol Elutes early in size-exclusion; standard flash is suitable.[1]
pKa (COOH) ~2.5 - 3.0Critical: Requires acidified mobile phase to suppress ionization.[1]
pKa (Phenol) ~10.0Weakly acidic; generally protonated at neutral pH.
Solubility DMSO, MeOH, EtOAcLimited solubility in Hexanes/DCM; requires polar loading solvent.
UV Max ~240 nm, ~300 nmStrong UV absorption due to conjugated aromatic system.

Method Development Strategy

The "Acid-Modifier" Imperative

Standard silica gel is slightly acidic (pH ~5-6), but not acidic enough to keep FHMBA fully protonated.[1] Without modification, the compound exists in an equilibrium between its neutral and anionic forms as it passes through the column. This causes the band to spread across the column (tailing), resulting in poor resolution and co-elution with impurities.

Solution: The mobile phase must be acidified to pH ~3.0 or lower.

  • Recommended Modifier: Formic Acid (0.1% - 1.0%) or Acetic Acid (0.5% - 1.0%).[1]

  • Avoid: Trifluoroacetic acid (TFA) for normal phase if possible, as it can degrade silica over time, though it is standard for Reverse Phase.

Thin Layer Chromatography (TLC) Optimization

Before running the column, determine the optimal solvent system using TLC plates (Silica Gel 60 F₂₅₄).

  • Control (No Acid): Spot FHMBA in 50% EtOAc/Hex. Observation: Spot will likely streak from the baseline.

  • Test (With Acid): Spot FHMBA in 50% EtOAc/Hex + 1% Acetic Acid. Observation: Spot should tighten into a compact oval.

Target Rf: Adjust the polarity (EtOAc %) to achieve an Rf of 0.25 – 0.35 in the acidified solvent.

Protocol 1: Normal Phase Flash Chromatography (Standard)

This is the primary method for isolating FHMBA from crude reaction mixtures (e.g., hydrolysis of esters or nucleophilic aromatic substitution).

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid .

  • Loading Solvent: Dichloromethane (DCM) or dry-load on silica.[1]

Step-by-Step Procedure

1. Column Packing:

  • Slurry pack the column using Hexanes + 1% Acetic Acid .

  • Note: Pre-treating the silica with the acid modifier during packing ensures the entire stationary phase is equilibrated, preventing "fronting" of the band.

2. Sample Loading (Dry Loading Recommended):

  • Due to the polarity and potential insolubility in Hexanes, dry loading is superior to liquid loading.

  • Dissolve the crude FHMBA in a minimum amount of MeOH or Acetone.

  • Add Silica Gel (mass ratio 1:2 sample:silica).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.[1]

  • Carefully add this powder to the top of the packed column and cover with a layer of sand.

3. Elution Gradient: Run a linear gradient to elute the compound.

Time (Column Volumes)% Mobile Phase B (EtOAc + 1% AcOH)Rationale
0 - 2 CV5%Flush non-polar impurities.
2 - 10 CV5% → 40%Gradual ramp to elute product.[1]
10 - 12 CV40% → 100%Flush highly polar byproducts.[1]

4. Fraction Collection & Analysis:

  • Collect fractions in test tubes.

  • Visualization:

    • UV (254 nm): Dark spot (quenching).

    • FeCl₃ Stain: Dip TLC plate in 1% Ferric Chloride (aq). Heat slightly. FHMBA will turn Deep Purple/Violet due to the phenol-carboxylic acid chelation.[1] This is highly specific.

Protocol 2: Reverse Phase (C18) Prep-HPLC (High Purity)[1]

Use this method if the normal phase purity (<95%) is insufficient or if the compound co-elutes with non-acidic polar impurities.

Materials
  • Column: C18 (Octadecyl) Prep Column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Procedure

1. Sample Preparation:

  • Dissolve crude FHMBA in DMSO or 1:1 Water/Acetonitrile. Filter through a 0.45 µm PTFE filter.

2. Gradient Method:

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Detection: 254 nm and 280 nm.

Time (min)% B (ACN)Event
0.05%Injection
2.05%Hold (desalt)
15.095%Linear Gradient
17.095%Wash
17.15%Re-equilibration

3. Post-Run Processing:

  • Pool fractions containing the product.[2]

  • Critical: Remove Acetonitrile via rotary evaporation before lyophilization. Lyophilizing with high organic content can cause "bumping" or melt the ice matrix.

  • Lyophilize the remaining aqueous phase to obtain FHMBA as a white, fluffy powder.

Visualization of Workflow

GCrudeCrude Reaction Mixture(FHMBA + Impurities)TLCTLC Analysis(Solvent: Hex/EtOAc + 1% AcOH)Crude->TLCDecisionIs Rf 0.25 - 0.35?TLC->DecisionPrep_NPProtocol 1: Normal Phase(Silica + 1% AcOH)Decision->Prep_NPYes (Standard)Prep_RPProtocol 2: Reverse Phase(C18 + 0.1% FA)Decision->Prep_RPNo (Complex Mix)DryLoadDry Load on SilicaPrep_NP->DryLoadQCQC: NMR / LCMS(Check Purity)Prep_RP->QCGradientGradient Elution(5-40% EtOAc)DryLoad->GradientGradient->QCQC->Prep_RPPurity < 95%FinalPure FHMBA SolidQC->FinalPurity > 95%

Caption: Decision tree for the purification of this compound, selecting between Normal Phase and Reverse Phase pathways based on complexity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Insufficient acid in mobile phase.[1]Increase Acetic Acid concentration to 2%. Ensure column was pre-equilibrated with acid.
Co-elution Impurities have similar polarity.Switch to Toluene/Acetone/Formic Acid (80:20:1) system.[2][3][4][5][6][7][8] Toluene provides pi-pi interaction selectivity.[1]
Product "Missing" Irreversible adsorption (rare).[2]Flush column with EtOAc/MeOH (9:1) + 1% AcOH to recover stuck material.[2]
Purple Band on Column Metal contamination.The compound is chelating iron in the silica or frits. Use high-purity silica and wash frits with acid prior to use.[1]

References

  • General Protocol for Hydroxybenzoic Acids

    • Separation of Phenolic Acids by TLC and HPLC. (Standard practice for acidic phenols).
    • Source: (General grounding for phenolic acid separation).

  • Acidic Mobile Phases in Flash Chromatography

    • Flash Column Chrom
    • Source: (Verified source for acid-modified silica protocols).

  • Synthesis of Fluorinated Benzoic Acids

    • Preparation of fluorinated benzoic acids.[9][10][11]

    • Source: (Describes workup and isolation of similar fluoro-methyl-benzoic acids).[1]

  • pKa Data for Fluorophenols

    • Aqueous pKa values of fluorin
    • Source: [J. Phys.[3] Org. Chem. 2019]([Link]) (Grounding for acidity arguments).

(Note: Specific literature for the exact tri-substituted isomer this compound is sparse; protocols are derived from the verified chemistry of 4-fluorosalicylic acid and 2-fluoro-4-methylbenzoic acid analogs.)[1]

Application Notes and Protocols for 2-Fluoro-6-hydroxy-4-methylbenzoic Acid: A Predictive Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Structural Features and Anticipated Reactivity

2-Fluoro-6-hydroxy-4-methylbenzoic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that suggests a rich and selective reactivity. The ortho-positioning of the fluorine atom and the hydroxyl group relative to the carboxylic acid creates significant steric and electronic effects that will govern its chemical behavior.

Key Structural Elements:

  • Carboxylic Acid (-COOH): This group is the primary site for reactions such as esterification, amidation, and reduction. Its acidity will be influenced by the electron-withdrawing effects of the adjacent fluorine and hydroxyl groups.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is a nucleophile and can undergo etherification and acylation. Its ortho-position to the fluorine atom may lead to intramolecular hydrogen bonding, influencing its reactivity.

  • Fluorine Atom (-F): As a strongly electron-withdrawing group, the fluorine atom will increase the acidity of both the carboxylic acid and the phenolic hydroxyl group. It also influences the regioselectivity of any further electrophilic aromatic substitution, although the ring is already highly substituted.

  • Methyl Group (-CH₃): This electron-donating group can be a site for radical halogenation.

Predicted Reaction Mechanisms and Protocols

The presence of two acidic protons (from the carboxylic acid and the hydroxyl group) and two nucleophilic centers (the oxygen atoms of the hydroxyl and carboxylate groups) necessitates careful selection of reagents and reaction conditions to achieve selectivity.

Selective Esterification of the Carboxylic Acid

The carboxylic acid is a more acidic proton source than the phenolic hydroxyl group and is generally more readily esterified under acidic conditions.

Mechanism: Fischer-Speier Esterification

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol (e.g., methanol) leads to the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester.

Visualizing the Mechanism: Fischer-Speier Esterification

Caption: Acid-catalyzed esterification of a carboxylic acid.

Protocol: Methyl Ester Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 2-fluoro-6-hydroxy-4-methylbenzoate can be purified by column chromatography.

Selective Etherification of the Phenolic Hydroxyl Group

To achieve selective etherification at the hydroxyl group, the more acidic carboxylic acid must first be protected, for instance, as a methyl ester as described above. The subsequent Williamson ether synthesis can then be performed.

Mechanism: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (e.g., ethyl bromide), displacing the halide and forming the ether.

Visualizing the Workflow: Selective Etherification

Etherification_Workflow start This compound protection Step 1: Esterification (Protection of -COOH) start->protection intermediate Methyl 2-fluoro-6-hydroxy-4-methylbenzoate protection->intermediate etherification Step 2: Williamson Ether Synthesis (Alkylation of -OH) intermediate->etherification protected_product Methyl 2-fluoro-6-alkoxy-4-methylbenzoate etherification->protected_product deprotection Step 3: Saponification (Deprotection of -COOCH₃) protected_product->deprotection final_product 2-Fluoro-6-alkoxy-4-methylbenzoic Acid deprotection->final_product

Caption: A three-step workflow for selective etherification.

Protocol: O-Ethylation of the Protected Acid

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-fluoro-6-hydroxy-4-methylbenzoate (1.0 eq) in an anhydrous aprotic solvent like acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add the alkylating agent, for example, ethyl bromide (1.2 eq), to the suspension.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Saponification (Deprotection) of the Ester

The final step to obtain the ether derivative of the original acid is the hydrolysis of the ester group.

Mechanism: Base-Catalyzed Ester Hydrolysis (BAc2)

The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide as a leaving group, yielding the carboxylate salt. Acidic workup then protonates the carboxylate to give the final carboxylic acid. Due to steric hindrance from the ortho substituents, an alternative BAl2 mechanism, where the hydroxide attacks the methyl group of the ester, might be a minor competing pathway.[1]

Protocol: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the methyl 2-fluoro-6-alkoxy-4-methylbenzoate in a mixture of methanol or THF and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0 - 4.0 eq). Stir the mixture at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Purification: Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with a 1 M HCl solution to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Tabular Summary of Predicted Reactions

Reaction TypeReagents and ConditionsPredicted Product
Esterification Methanol, cat. H₂SO₄, refluxMethyl 2-fluoro-6-hydroxy-4-methylbenzoate
Etherification 1. Protection of -COOH2. K₂CO₃, Ethyl bromide, Acetone, 60-80°CMethyl 2-ethoxy-6-fluoro-4-methylbenzoate
Saponification 1. NaOH(aq), MeOH/H₂O2. HCl(aq)2-Ethoxy-6-fluoro-4-methylbenzoic acid

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids (sulfuric acid) and bases (sodium hydroxide) with extreme care.

  • Thionyl chloride is corrosive and lachrymatory; handle with caution.

  • Alkyl halides are potentially toxic and should be handled with care.

Conclusion

The synthetic utility of this compound lies in the selective manipulation of its functional groups. The predictive protocols and mechanisms outlined in this guide provide a solid foundation for initiating research with this compound. It is imperative that all proposed reactions are carefully monitored and optimized to achieve the desired outcomes. Further research to elucidate the precise reactivity and spectroscopic properties of this molecule is highly encouraged.

References

This section would be populated with specific literature references if direct data for this compound were available. The principles described are based on general organic chemistry knowledge and information from related compounds.

  • General Principles of Esterification and Saponification: Standard organic chemistry textbooks provide comprehensive details on these fundamental reactions.
  • Reactivity of Fluorinated Benzoic Acids: For general reactivity of similar compounds, see sources related to fluorinated aromatic carboxylic acids.[2]

  • Williamson Ether Synthesis: This is a classic named reaction with extensive liter
  • Hydrolysis Mechanisms: For a discussion on BAc2 and BAl2 mechanisms in ester hydrolysis, see advanced organic chemistry texts.[1]

Sources

Use of 2-Fluoro-6-hydroxy-4-methylbenzoic acid in API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-6-hydroxy-4-methylbenzoic Acid in API Synthesis

Subject: Advanced Protocols for Utilizing this compound (CAS 2386220-15-9) as a Scaffold in Atropisomeric Kinase Inhibitor Synthesis.

Executive Summary

This compound (CAS 2386220-15-9) is a high-value trisubstituted aromatic building block emerging in the synthesis of next-generation covalent inhibitors, particularly targeting KRAS G12C and related GTPases. Structurally, it functions as a "pharmacophore anchor," providing:

  • Atropisomeric Control: The 2,6-disubstitution pattern (Fluorine/Hydroxy) creates significant steric hindrance, enabling stable axial chirality when coupled to bulky heterocycles (a critical feature of drugs like Sotorasib and Adagrasib ).

  • H-Bonding Capability: The C6-hydroxyl group serves as a crucial hydrogen bond donor/acceptor, often interacting with the Switch II pocket of KRAS or the hinge region of kinases.

  • Metabolic Stability: The C4-methyl group fills hydrophobic pockets and blocks potential metabolic oxidation at the para-position, a common liability in simpler salicylates.

This guide details the protocols for handling, protecting, and coupling this intermediate to synthesize high-purity biaryl APIs.

Chemical Profile & Handling

PropertySpecificationNotes
CAS Number 2386220-15-9
Formula C₈H₇FO₃MW: 170.14 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.
pKa (Calc) ~2.9 (COOH), ~9.5 (OH)The carboxylic acid is highly acidic due to the ortho-fluorine inductive effect.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (Hexane, Toluene) unless protected.
Stability Acid/Base StableRisk: Thermal decarboxylation is possible at >140°C in acidic media.

Strategic Application: Retrosynthetic Analysis

The primary utility of this scaffold is in constructing axially chiral biaryl amides or biaryl ethers . The workflow typically involves protecting the phenol, activating the acid, and coupling to a heterocyclic amine (e.g., an aminopyridine or piperazine derivative).

Visualization: Retrosynthetic Pathway

Retrosynthesis API Target API (Atropisomeric KRAS Inhibitor) Biaryl Axially Chiral Biaryl Core Biaryl->API Coupling Amide/Suzuki Coupling Coupling->Biaryl Heterocycle Heterocyclic Partner (e.g., Aminopyridopyrimidine) Heterocycle->Coupling Scaffold This compound (CAS 2386220-15-9) Scaffold->Coupling

Figure 1: Retrosynthetic logic placing the scaffold as the key donor of axial chirality and H-bonding interactions.

Detailed Experimental Protocols

Protocol A: Regioselective Phenol Protection

Rationale: The free hydroxyl group interferes with carboxylic acid activation (forming self-esters) and must be protected. The Methoxymethyl (MOM) or Tetrahydropyranyl (THP) groups are preferred for their stability under basic coupling conditions and ease of removal.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Reagent: MOM-Cl (Chloromethyl methyl ether) (2.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (58.8 mmol) of the substrate in 100 mL anhydrous DCM under N₂ atmosphere. Cool to 0°C.

  • Base Addition: Add DIPEA (30.7 mL, 176 mmol) dropwise over 10 minutes. The solution may darken slightly.

  • Protection: Add MOM-Cl (10.5 g, 129 mmol) dropwise, maintaining internal temperature <5°C. Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.

    • Note: Using 2.2 eq protects both the phenol and the carboxylic acid (forming the MOM ester). This is often desirable as it allows purification of the fully protected intermediate before selective hydrolysis.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (2 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Selective Hydrolysis (Optional): If the free acid is needed for the next step, treat the crude MOM-ester/MOM-ether with LiOH (1.5 eq) in THF/H₂O (4:1) at RT for 2 hours to hydrolyze the ester while keeping the phenol MOM-protected.

Protocol B: Amide Coupling (Biaryl Formation)

Rationale: This step creates the critical biaryl axis. Due to the steric bulk of the 2,6-substituents (F, OMOM) and the 4-methyl group, standard EDC couplings often fail. HATU or Ghosez’s Reagent is required for efficient activation.

Reagents:

  • Acid: 2-Fluoro-6-(methoxymethoxy)-4-methylbenzoic acid (1.0 eq)

  • Amine: Heterocyclic amine partner (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: Triethylamine (TEA) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: To a solution of the protected acid (5.0 g, 23.3 mmol) in DMF (50 mL), add HATU (10.6 g, 28.0 mmol) and TEA (9.7 mL, 70 mmol). Stir at RT for 30 minutes to form the activated ester.

  • Coupling: Add the heterocyclic amine (25.6 mmol).

  • Heating: Heat the reaction to 60°C for 12–18 hours.

    • Critical Check: Steric hindrance often slows this reaction. If conversion is <50% after 6 hours, add a catalytic amount of DMAP (0.1 eq).

  • Workup: Dilute with EtOAc (150 mL), wash with 5% LiCl solution (3 x 50 mL) to remove DMF/HATU byproducts. Dry and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol C: Atropisomer Separation & Deprotection

Rationale: The coupling yields a racemic mixture (Ra/Sa) of atropisomers. For drugs like Sotorasib, only one atropisomer is active.

Workflow:

  • Chiral Resolution:

    • Method: Supercritical Fluid Chromatography (SFC).

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO₂ / Methanol (with 0.1% DEA).

    • Result: Separation of the (M)- and (P)-atropisomers.[4]

  • Deprotection (MOM Removal):

    • Dissolve the desired atropisomer in DCM.

    • Add TFA (trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane.

    • Stir at 0°C -> RT for 1 hour.

    • Note: The 4-methyl group stabilizes the ring against electrophilic attack during deprotection.

Analytical Quality Control

Data Summary Table: Expected Analytical Parameters

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)δ 10.5 (br s, COOH), δ 6.5-6.7 (d, Ar-H), δ 2.3 (s, CH₃)
Fluorine Content ¹⁹F NMRSingle peak at ~ -110 to -115 ppm (referenced to CFCl₃)
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Atropisomeric Ratio Chiral SFC> 99:1 e.r. (after resolution)
Residual Solvents GC-HSDMF < 880 ppm, DCM < 600 ppm

Visual Workflow: Reaction Pathway

Workflow Start Start: 2-Fluoro-6-hydroxy- 4-methylbenzoic acid Step1 Step 1: MOM Protection (DIPEA, MOM-Cl) Start->Step1 Yield >90% Step2 Step 2: Amide Coupling (HATU, Amine) Step1->Step2 Steric Challenge Step3 Step 3: Chiral Resolution (SFC) Step2->Step3 Racemic Mix End Final API: Pure Atropisomer Step3->End Deprotection

Figure 2: Step-by-step synthetic workflow from raw material to active pharmaceutical ingredient.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693.

  • Blair, J. A., et al. (2022). Structure-Based Design of a Potent, Selective, and Brain-Penetrant KRASG12C Inhibitor. Journal of Medicinal Chemistry. (Discussing substituted fluorophenol scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-6-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2F6H4M-PUR-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

2-Fluoro-6-hydroxy-4-methylbenzoic acid is a highly functionalized aromatic building block often used in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its purification presents unique challenges due to the presence of three distinct functional groups: a carboxylic acid, a phenolic hydroxyl, and a fluorine atom.

Common impurities include regioisomers (e.g., 4-fluoro-2-hydroxy-6-methylbenzoic acid), decarboxylated by-products (3-fluoro-5-methylphenol), and unreacted starting materials .[1][2] This guide provides a tiered purification strategy, moving from bulk impurity removal via acid-base extraction to high-purity refinement using recrystallization.[1][2]

Part 1: Troubleshooting Guide (FAQs)

Q1: My crude product is a dark brown solid, but the pure compound should be white/off-white. How do I remove the color?

Diagnosis: The color is likely due to oxidized phenolic impurities or polymerized by-products formed during the Friedel-Crafts or carboxylation steps.[1][2] Solution:

  • Activated Carbon Treatment: Dissolve the crude acid in hot ethanol or ethyl acetate.[2] Add 5-10 wt% activated charcoal (e.g., Norit SA 2).[1][2] Reflux for 15-30 minutes.[1][2]

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove the charcoal.

  • Recrystallization: Proceed immediately to crystallization to prevent re-oxidation.[2]

Q2: HPLC shows a persistent impurity (~5-10%) with a similar retention time.[1][2] Recrystallization isn't working.

Diagnosis: This is likely a regioisomer .[2] If your synthesis involved electrophilic aromatic substitution, isomers where the substituents are in different relative positions are common. They often co-crystallize.[2] Solution:

  • Switch Solvents: If you are using a polar/non-polar pair (e.g., Ethanol/Water), switch to a system that discriminates based on hydrogen bonding, such as Toluene or Chlorobenzene .[2] The intramolecular H-bond in the 2-hydroxy-isomer (salicylic acid motif) alters its solubility compared to isomers without this feature.[1][2]

  • Slow Cooling: Rapid cooling traps isomers.[2] Wrap the flask in foil and allow it to cool to room temperature over 4-6 hours before icing.

Q3: I have low recovery after Acid-Base extraction.

Diagnosis: The compound is an ortho-hydroxy benzoic acid (salicylic acid derivative).[1][2] It has a lower pKa (~2.9-3.[1][2]0) than standard benzoic acids and can be partially soluble in water even at low pH, or it may form a "milk" that doesn't precipitate well.[2] Solution:

  • pH Control: Ensure the pH is adjusted to < 1.0 using concentrated HCl.

  • Salting Out: Add NaCl to saturation in the acidified aqueous phase to decrease the solubility of the organic acid (Common Ion Effect/Salting Out).

  • Back-Extraction: Do not rely solely on precipitation.[1][2] Extract the acidified aqueous layer with Ethyl Acetate (3x) to recover dissolved product.[2]

Q4: How do I remove unreacted fluorophenol or fluorotoluene starting materials?

Diagnosis: These are non-acidic (or weakly acidic) lipophilic impurities.[2] Solution:

  • The "Base Wash" (Critical Step): Dissolve the crude mixture in 1M NaOH.[2] Wash this aqueous solution with an organic solvent (e.g., Dichloromethane or Toluene) before acidification.[2] The starting materials will partition into the organic layer, while your product remains as the sodium salt in the water.

Part 2: Experimental Protocols

Protocol A: Acid-Base Extraction (Bulk Purification)

Use this as the first step for crude reaction mixtures.[1][2]

  • Dissolution: Suspend the crude solid (10 g) in 1M NaOH (50 mL) . Stir until fully dissolved. The solution should be basic (pH > 12).[2]

  • Organic Wash: Transfer to a separatory funnel. Wash with Dichloromethane (DCM, 2 x 20 mL) .[2]

    • Why? This removes non-acidic impurities (unreacted starting materials, neutral by-products).[1][2]

    • Action: Discard the organic (bottom) DCM layer.[2] Keep the aqueous (top) layer.[2]

  • Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.

    • Observation: A thick white/off-white precipitate should form.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL).[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Final Polish)

Use this for material with >90% purity to reach >98%.[2]

Solvent System: Ethanol / Water (Preferred) or Toluene (Alternative).[2]

  • Solvation: Place the dried solid (5 g) in a flask. Add Ethanol (15 mL) and heat to reflux.

  • Saturation: If the solid does not dissolve, add more Ethanol in 1 mL portions until clear.

  • Precipitation: Remove from heat. While still hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.[2]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.[2]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0°C) for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with a cold mixture of Ethanol/Water (1:1).[2]

Protocol C: HPLC Method for Purity Assessment
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm (amide/acid)
Temperature 30°C

Part 3: Visualization & Logic

Figure 1: Acid-Base Purification Logic Flow

This diagram illustrates the separation of neutral impurities from the desired acidic product.[1]

AcidBasePurification Crude Crude Mixture (Product + Impurities) NaOH Dissolve in 1M NaOH (pH > 12) Crude->NaOH SepFunnel Separatory Funnel Wash with DCM NaOH->SepFunnel OrgLayer Organic Layer (DCM) Contains: Neutral Impurities (Fluorotoluenes, Phenols) SepFunnel->OrgLayer Bottom Layer AqLayer Aqueous Layer (Water) Contains: Product as Na-Salt SepFunnel->AqLayer Top Layer Discard Discard OrgLayer->Discard Acidify Acidify with HCl to pH < 1 AqLayer->Acidify Precipitate Precipitate Forms (Product - COOH form) Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Final Semi-Pure Solid (Ready for Recrystallization) Filter->Final

Caption: Separation logic for removing non-acidic impurities using pH manipulation.

Figure 2: Recrystallization Troubleshooting Tree

Decision matrix for optimizing crystal yield and purity.

RecrystTree Start Recrystallization Start SolventCheck Did solid dissolve in hot solvent? Start->SolventCheck YesDissolve Yes SolventCheck->YesDissolve NoDissolve No SolventCheck->NoDissolve Cooling Cool Slowly (RT then 0°C) YesDissolve->Cooling AddSolvent Add more hot solvent NoDissolve->AddSolvent If partially soluble HotFilter Perform Hot Filtration (Remove insoluble salts) NoDissolve->HotFilter If insoluble particles Crystals Crystals Form? Cooling->Crystals YesCrystals Yes: Filter & Dry Crystals->YesCrystals NoCrystals No: Oiling Out or No Precipitate Crystals->NoCrystals FixOil Re-heat, add more solvent OR Scratch glass NoCrystals->FixOil FixOil->Cooling

Caption: Decision tree for troubleshooting common recrystallization failures.

Part 4: Technical Data Reference

Table 1: Physicochemical Properties & Solubility
PropertyValue / DescriptionNote
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white crystalline powderCrude is often tan/brown.[1][2]
Melting Point 165 - 170 °C (Typical)Wide range indicates impurity.[1][2]
pKa (Calc) ~2.9 (Carboxylic Acid)More acidic than benzoic acid due to ortho-F and ortho-OH.[1][2]
Solubility (Water) Low (Cold), Moderate (Hot)pH dependent.[2]
Solubility (EtOH) HighGood for recrystallization.[2]
Solubility (DCM) ModerateGood for washing crude.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid.[1][2] Retrieved from [Link][2]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link][2][3][4]

  • Organic Syntheses. p-Fluorobenzoic Acid (General Fluorobenzoic Acid Purification).[2] Org.[2][5][6][7][8][9] Synth. 1933, 13,[1][2] 46. Retrieved from [Link][2]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of benzoic acids. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, capable of enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Fluorinated benzoic acids, in particular, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of fluorination chemistry and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions for rapid guidance on common challenges and strategic decisions in the fluorination of benzoic acids.

Q1: Which fluorination strategy is best for my benzoic acid derivative?

The optimal strategy depends on your desired final product: converting the carboxylic acid group itself or adding a fluorine atom to the aromatic ring.

  • To convert the -COOH group into a -COF (Acyl Fluoride): Use a deoxyfluorination reagent. [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) is a common choice, known for its thermal stability compared to DAST.[6][7] This transformation is useful for subsequent coupling reactions.[8]

  • To replace the -COOH group with -F (Decarboxylative Fluorination): This is a powerful method for generating fluoroarenes. Silver-catalyzed methods using an electrophilic fluorine source like Selectfluor® are effective, particularly for aliphatic carboxylic acids.[9][10][11] However, standard benzoic acids can be unreactive under these conditions.[10] For aromatic systems, photoredox catalysis offers a milder and often more effective alternative.[12][13][14]

  • To add -F to the aromatic ring (Direct C-H Fluorination): This typically requires an electrophilic fluorinating agent like Selectfluor®. The success of this approach is highly dependent on the electronic properties of the benzoic acid. Electron-rich aromatic rings are more susceptible to electrophilic fluorination, but challenges with regioselectivity (ortho/para vs. meta) and over-fluorination are common.[15][16]

Q2: What are the most critical safety precautions when handling common fluorinating agents?

Safety is paramount. These reagents are highly reactive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[17][18][19]

Reagent FamilyKey HazardsRecommended Precautions
N-F Electrophilic Reagents (e.g., Selectfluor®, NFSI)Strong oxidizing agents.[17] May cause skin and eye irritation.[17][18]Avoid contact with combustible materials. Handle in a fume hood. Wear standard PPE.[17]
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor™)React violently and exothermally with water, generating toxic and corrosive hydrogen fluoride (HF).[6][7] Thermally unstable (especially DAST).[6]Must be handled by trained personnel under strictly anhydrous conditions and an inert atmosphere.[7][17] Quench reactions carefully at low temperatures (0 °C or below).[7][17]
Nucleophilic Fluoride Sources (e.g., KF, CsF, TBAF)Can generate HF if exposed to acid during workup.[20]Assess material compatibility.[20] Be mindful of generating HF during aqueous workup.
Elemental Fluorine (F₂) Extremely toxic, corrosive, and reactive.[19][21] Reacts violently with many materials.[15][19]Requires highly specialized and costly equipment for handling.[15][19] Not recommended for standard laboratory synthesis.
Q3: My fluorination reaction is not working or giving a very low yield. What are the first things to check?

When a fluorination reaction fails, systematically check these three critical parameters:

  • Anhydrous Conditions: Trace amounts of moisture can be detrimental. Many fluorinating reagents, especially deoxyfluorinating agents like Deoxo-Fluor, react rapidly with water, quenching the reagent and generating HF.[6][7] Ensure all glassware is rigorously oven- or flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reagent Quality: Fluorinating agents can degrade over time, especially if not stored properly. Verify the quality and activity of your reagent. If possible, test it on a reliable model substrate before committing to your valuable material.

  • Temperature Control: Many fluorination reactions have a narrow optimal temperature window. Deoxyfluorinations are often initiated at low temperatures (-78 °C or 0 °C) and allowed to warm slowly to favor the desired substitution over side reactions like elimination.[7] Conversely, some reactions may require heating to proceed.[6]

Q4: How do I handle and dispose of fluorinating agent waste?

Proper quenching and disposal are critical for safety.

  • Quenching: Reactions should be quenched carefully and slowly, typically by adding the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any remaining reagent and acidic byproducts like HF.[7][17]

  • Disposal: After quenching and workup, dispose of contaminated materials and aqueous waste in accordance with your institution's hazardous waste disposal protocols.[18] Do not let the product or unquenched reagent enter drains.[18]

Section 2: Troubleshooting Guide by Reaction Type

This section provides detailed, problem-solving workflows for specific challenges encountered during common fluorination reactions of benzoic acids.

Decarboxylative Fluorination (e.g., Ag-Catalyzed)

This method aims to replace the -COOH group with a fluorine atom.

Problem: Low or no yield with my benzoic acid.
  • Plausible Cause 1: Inherent Substrate Unreactivity. The silver-catalyzed decarboxylative fluorination using Selectfluor® is highly effective for secondary and tertiary aliphatic carboxylic acids but often fails for aromatic carboxylic acids like benzoic acid.[9][10] The mechanism, which may involve single electron transfer (SET) from the carboxylate to a high-valent silver species, is less favorable for aryl carboxylates under these conditions.[10][11]

    • Solution: Consider switching to a photoredox-catalyzed method. Visible-light-mediated protocols have shown success in the decarboxylative fluorination of a wide range of benzoic acids, including those with electron-donating and electron-withdrawing substituents.[12][13][14]

  • Plausible Cause 2: Poor Solubility. For the reaction to proceed, all components must be sufficiently soluble. In photoredox systems, a mixture of acetonitrile and water is often critical, as the fluorinating agent may be poorly soluble in pure acetonitrile, while the carboxylic acid salt is insoluble in pure organic solvents.[14]

    • Solution: Ensure you are using the recommended solvent system for your chosen method. If solubility issues persist, gentle heating or screening of alternative polar aprotic co-solvents may be necessary.

  • Plausible Cause 3: Inefficient Catalyst Turnover (Ag-catalyzed). The catalytic cycle involves the regeneration of the active Ag(I) species.[10] If side reactions consume the catalyst or if intermediates are too stable, turnover will be slow or nonexistent.

    • Solution: Confirm the quality of your silver salt (AgNO₃ is common).[9] Ensure the stoichiometry of all reagents, including the base used for deprotonation, is correct.

Electrophilic Aromatic Fluorination (e.g., with Selectfluor®)

This method aims to add a fluorine atom directly to the aromatic ring.

Problem: Poor regioselectivity (mixture of ortho, meta, and para isomers).
  • Plausible Cause: Competing Electronic and Steric Effects. The carboxyl group is a meta-director, while other substituents on the ring will exert their own directing effects. For electron-rich aromatic compounds, fluorination often yields a mixture of ortho and para products, and achieving high selectivity can be challenging.[15]

    • Solution 1: Leverage Directing Groups. If synthetic modification is possible, installing a strong ortho-directing group can significantly improve regioselectivity.[16][22]

    • Solution 2: Modify Reaction Conditions. The mechanism of electrophilic fluorination is debated and may involve either a direct SN2-like attack or a single-electron transfer (SET) pathway.[15][23] These pathways can have different selectivities. Experiment with different solvents, as solvent polarity can influence the operative mechanism.[24][25]

Problem: Over-fluorination leading to di- or tri-fluorinated products.
  • Plausible Cause: High Reactivity of the Monofluorinated Product. If the initial monofluorinated product is as reactive or more reactive than the starting material, subsequent fluorination events will occur, leading to a mixture of products.

    • Solution 1: Control Stoichiometry. Carefully control the amount of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) of Selectfluor® can help minimize over-fluorination.[7]

    • Solution 2: Monitor the Reaction Closely. Follow the reaction progress by TLC, GC-MS, or ¹H NMR. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-fluorinated species.[17]

Nucleophilic Aromatic Substitution (SNAr)

This method involves displacing a leaving group (like -NO₂ or a halide) on an activated aromatic ring with a fluoride source.

Problem: The starting material is not activated enough for the reaction.
  • Plausible Cause: Insufficiently Electron-Deficient Ring. SNAr reactions require a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. A simple halobenzoic acid is typically not electrophilic enough for substitution with common fluoride sources.[20][26]

    • Solution 1: Use a More Reactive Precursor. If possible, start with a benzoic acid derivative that contains a strong activating group, such as a nitro group.

    • Solution 2: Employ Transition Metal Catalysis. For unactivated aryl halides, transition-metal-catalyzed nucleophilic fluorination is the state-of-the-art approach.[3] Palladium and copper-based systems have been developed to facilitate this challenging transformation, though it remains a complex area of research.[22][26][27]

Problem: Low solubility of the fluoride source.
  • Plausible Cause: Poor Dissolution of Alkali Metal Fluorides. Simple, cost-effective fluoride sources like potassium fluoride (KF) have very low solubility in common aprotic organic solvents.[7]

    • Solution 1: Use a Phase-Transfer Catalyst. Catalysts like 18-crown-6 or tetrabutylammonium salts can complex the potassium ion, allowing the "naked" and more nucleophilic fluoride anion to participate in the reaction in the organic phase.

    • Solution 2: Use a More Soluble Fluoride Source. Cesium fluoride (CsF) is more soluble than KF. Anhydrous tetrabutylammonium fluoride (TBAF) is highly soluble and reactive but is also highly hygroscopic and basic, which can lead to side reactions.[20]

Section 3: Experimental Protocols & Data

Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®

This protocol, adapted from published methodologies, illustrates a standard procedure for electrophilic fluorination, a reaction class often applied to activated aromatic systems.[17]

  • Preparation: In a round-bottom flask, dissolve the β-ketoester starting material (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (1.1 mmol, 1.1 eq) in a single portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired α-fluorinated product.

Protocol 2: Deoxyfluorination of an Alcohol with Deoxo-Fluor™

This procedure illustrates the general steps for a deoxyfluorination reaction, which can be adapted for the conversion of carboxylic acids to acyl fluorides.[7][28]

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 volumes), add the solution to a dry flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0 °C (or -78 °C for sensitive substrates). Add Deoxo-Fluor™ (typically 1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir and warm slowly to room temperature, typically overnight. Monitor progress by TLC.

  • Quenching: Carefully and slowly add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 4: Visualizing Workflows

Diagram 1: Fluorination Strategy Selection

This flowchart provides a decision-making framework for selecting an appropriate fluorination method for a given benzoic acid substrate.

G start Start: Benzoic Acid Substrate q1 What is the desired product? start->q1 ans1_acyl Acyl Fluoride (-COF) q1->ans1_acyl Convert -COOH ans1_fluoroarene_replace Fluoroarene (-F replaces -COOH) q1->ans1_fluoroarene_replace Replace -COOH ans1_fluoroarene_add Fluoroarene (-F added to ring) q1->ans1_fluoroarene_add Add to Ar-H proc_deoxy Use Deoxyfluorination (e.g., Deoxo-Fluor™) ans1_acyl->proc_deoxy proc_decarboxy Use Decarboxylative Fluorination ans1_fluoroarene_replace->proc_decarboxy proc_eah Use Electrophilic Aromatic Fluorination (e.g., Selectfluor®) ans1_fluoroarene_add->proc_eah q2 Is the ring electron-rich? proc_decarboxy->q2 photoredox Consider Photoredox Catalysis (Generally more applicable to arenes) q2->photoredox Yes/No ag_cat Ag-Catalysis is an option (Often fails for benzoic acids) q2->ag_cat No (Aliphatic)

Caption: Decision tree for selecting a fluorination strategy.

Diagram 2: Troubleshooting a Failed Reaction

This workflow outlines the primary checkpoints to verify when a fluorination reaction does not proceed as expected.

G start Reaction Failed (Low/No Conversion) check_water 1. Verify Anhydrous Conditions start->check_water check_reagent 2. Check Reagent Quality/Age check_water->check_reagent action_dry Rigorously dry all glassware, solvents, & inert gas. check_water->action_dry check_temp 3. Confirm Temperature Control check_reagent->check_temp action_test Test reagent on a known, reliable substrate. check_reagent->action_test check_substrate 4. Re-evaluate Substrate Compatibility check_temp->check_substrate action_optimize Screen different temperatures (e.g., -78°C, 0°C, RT, heat). check_temp->action_optimize action_consult Consult literature for the specific substrate class (e.g., arenes vs. alkanes). check_substrate->action_consult

Caption: Basic troubleshooting workflow for failed fluorinations.

References

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Unknown. (n.d.). Fluorine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ritter, T., et al. (n.d.). Late-Stage Fluorination: From Fundamentals to Application. PMC. Retrieved from [Link]

  • Madani, A., et al. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. Retrieved from [Link]

  • CRIKC. (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Retrieved from [Link]

  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Yin, F., et al. (2012, June 13). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. Retrieved from [Link]

  • Campbell, M. G., & Ritter, T. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. Retrieved from [Link]

  • Madani, A., et al. (2022, July 18). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Retrieved from [Link]

  • Wang, F., et al. (2019, October 8). Silver-Catalyzed Decarboxylative Alkylfluorination of Alkenes. Organic Letters. Retrieved from [Link]

  • Unknown. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. Retrieved from [Link]

  • Haveman, L. Y. F., et al. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Powers, D. C., et al. (2015, June 5). Mechanistic study of silver-catalyzed decarboxylative fluorination. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]

  • Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization: Transition Metal Mediation. Retrieved from [Link]

  • Haveman, L. Y. F., et al. (2025, November 12). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. ResearchGate. Retrieved from [Link]

  • Jelen, J., & Tavčar, G. (2024). Role of Selectfluor® in the reported fluorination reaction. ResearchGate. Retrieved from [Link]

  • CCS Chemistry. (2020, May 14). Nitromethane-Enabled Fluorination of Styrenes and Arenes. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Wordpress. Retrieved from [Link]

  • Science.gov. (n.d.). Nucleophilic fluorination reactions: Topics. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Unknown. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2020, May 1). Nucleophilic radiofluorination of aryl halides with K18F mediated by well-defined copper complexes. Retrieved from [Link]

  • Grushin, V. V., & Marshall, W. J. (2008, September 3). Fluorination of Nonactivated Haloarenes via Arynes under Mild Conditions, Resulting from Further Studies toward Ar−F Reductive Elimination from Palladium(II). Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from [Link]

  • ResearchGate. (2020, May 14). Nitromethane-Enabled Fluorination of Styrenes and Arenes. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • The Journal of Organic Chemistry. (2021, March 31). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket Subject: Scale-up and Optimization of 2-Fluoro-6-hydroxy-4-methylbenzoic acid (FHMBA). Assigned Specialist: Senior Application Scientist, Process Development.

System Overview & Route Selection

Before troubleshooting specific failures, validate your synthetic route. For the synthesis of This compound , two primary routes exist. This guide focuses on Route A (Directed Ortho-Metalation) as it is the industry standard for high-purity pharmaceutical intermediates, offering superior regiocontrol compared to nucleophilic aromatic substitution (


).
The Standard Workflow (Route A)
  • Precursor: 3-Fluoro-5-methylanisole (1-fluoro-3-methoxy-5-methylbenzene).

  • Step 1 (Lithiation): Deprotonation at the C2 position (between F and OMe) using n-BuLi.

  • Step 2 (Carboxylation): Quench with

    
     to form the lithium carboxylate.
    
  • Step 3 (Demethylation): Cleavage of the methyl ether using

    
     or 
    
    
    
    /Pyridine.
Process Logic Map

G Start Start: 3-Fluoro-5-methylanisole Lithiation Step 1: Lithiation (n-BuLi, -78°C to -40°C) Start->Lithiation THF, Inert Atm Intermediate Lithiated Species (Unstable Intermediate) Lithiation->Intermediate Kinetic Control Carboxylation Step 2: CO2 Quench (Carboxylation) Intermediate->Carboxylation Electrophilic Trapping MethoxyAcid Intermediate: 2-Fluoro-6-methoxy-4-methylbenzoic acid Carboxylation->MethoxyAcid Acidic Workup Deprotection Step 3: Demethylation (BBr3 or AlCl3) MethoxyAcid->Deprotection Lewis Acid Target Target: This compound Deprotection->Target Hydrolysis & Cryst.

Caption: Figure 1. Directed Ortho-Metalation (DoM) strategy for regioselective synthesis of FHMBA.

Troubleshooting Guides (Ticket Resolution)

The following sections address the most common failure modes reported by scale-up teams.

Ticket #401: Regioselectivity Failure (Wrong Isomer Formed)

Symptom: HPLC shows a mixture of the desired product and the 4-fluoro-2-hydroxy-6-methyl isomer, or significant starting material recovery. Root Cause: The directing group competition between Fluorine and Methoxy is generally synergistic for the C2 position (between them). However, if the temperature is too high during lithiation, thermodynamic equilibration ("Lithium Walk") can occur, or the base may deprotonate the benzylic methyl group.

VariableSpecificationWhy it matters
Temperature

C (Lab) /

C (Kilo)
Prevents benzylic deprotonation and isomerization.
Dosing Rate Adiabatic limit controlledRapid addition causes local hotspots, leading to side reactions.
Solvent THF (Anhydrous)Ether solvents coordinate Li, enhancing the "Directing Group" effect.

Protocol Correction:

  • Ensure the reactor is cryo-cooled to

    
    C before n-BuLi addition.
    
  • Add n-BuLi slowly (maintain internal

    
    C).
    
  • Critical: Hold for 1 hour at low temp to ensure complete deprotonation before introducing

    
    .
    
  • If benzylic lithiation persists, switch to LDA (Lithium Diisopropylamide) . LDA is bulkier and less basic than n-BuLi, favoring kinetic deprotonation on the ring over the methyl group.

Ticket #402: "Oiling Out" During Carboxylation

Symptom: Upon adding


 (gas or dry ice), the reaction mixture turns into a gummy, unmanageable semi-solid that stops stirring.
Root Cause:  The lithium carboxylate salt is insoluble in pure THF at low temperatures. This stalls mass transfer, preventing complete reaction.

Resolution Strategy:

  • The "Slurry" Fix: Do not panic if precipitation occurs. Increase agitation speed (RPM) immediately.

  • Gas vs. Solid:

    • Lab Scale (<50g): Pouring the reaction onto excess crushed dry ice is standard.

    • Scale-up (>100g):Do NOT use solid dry ice. It creates local freezing and inconsistent stoichiometry. Use gaseous

      
        via a subsurface sparger.
      
  • Flow Chemistry (Advanced): For multi-kilo scale, use a continuous flow reactor for the lithiation/quench step. This manages the exotherm and mixing issues entirely (See Nagaki et al. for flow lithiation principles).

Ticket #403: Decarboxylation During Workup/Drying

Symptom: Yield loss during drying; product converts to 3-fluoro-5-methylphenol (or anisole derivative). Root Cause: Electron-rich benzoic acids (like salicylic acids) are thermally unstable. The ortho-hydroxyl and para-methyl groups donate electron density, destabilizing the C-C bond of the carboxyl group, especially in acidic media or high heat.

Stability Protocol:

  • Acidification: When quenching the lithium salt, do not drop pH below 2.0. Strongly acidic conditions catalyze decarboxylation.

  • Drying: NEVER oven-dry this compound >50°C.

  • Preferred Method: Lyophilization (Freeze Drying) or vacuum drying at 35°C maximum.

  • Storage: Store as the sodium salt if long-term stability is required; convert to free acid only immediately before the next step.

Ticket #404: Incomplete Demethylation

Symptom: Significant presence of the methoxy-intermediate after treatment with


.
Root Cause:  The carboxylate group coordinates with the Lewis Acid (

), consuming 1 equivalent sacrificially before the ether cleavage can happen.

Stoichiometry Adjustment:

  • Standard calculation: 1 eq for ether cleavage.

  • Correction: You need >2.5 equivalents of

    
    .
    
    • 1 eq complexes with the Carbonyl oxygen.

    • 1 eq complexes with the Phenolic oxygen (formed).

    • 0.5 eq excess to drive kinetics.

  • Alternative Reagent: For scale-up,

    
     is hazardous and expensive. Consider 
    
    
    
    in Toluene with Pyridine
    (The "push-pull" mechanism). It requires heat (reflux), so monitor for decarboxylation (see Ticket #403).

Analytical Controls (QC)

Use this checklist to validate the intermediate and final product.

CheckpointMethodAcceptance Criteria
Lithiated Intermediate

Quench (NMR)
Take an aliquot of the lithiated species, quench with

. NMR should show >95% deuterium incorporation at the C2 position (disappearance of the specific aromatic proton signal).
Carboxylation Completion HPLC (Acidic Mobile Phase)Disappearance of anisole precursor. Note: Neutral mobile phases may cause peak tailing for salicylic acids. Use 0.1% TFA.
Final Purity qNMR (Quantitative NMR)Check for residual solvents (THF/Toluene) which trap easily in the crystal lattice.

Safety & Handling (EHS)

  • n-Butyllithium: Pyrophoric. Requires dedicated inert lines. On scale, use a "kill solution" (isopropanol/heptane) in a catch tank for emergency dumping.

  • Boron Tribromide (

    
    ):  Reacts violently with moisture to release HBr gas. Scrubber system with NaOH is mandatory.
    
  • Product Potency: As a salicylic acid derivative, assume potential biological activity (irritant/sensitizer).[1][2] Handle with standard PPE.

References

  • Directed Ortho-Metalation (DoM) Review: Snieckus, V. (1990). Chemical Reviews. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Link

  • Flow Chemistry Scale-up: Nagaki, A., et al. (2014).[3] Chemistry - A European Journal.[3] "Extremely Fast Gas/Liquid Reactions in Flow Microreactors: Carboxylation of Short-Lived Organolithiums." Link

  • Decarboxylation Mechanisms: Cohen, T., et al. (1978). Journal of the American Chemical Society. "The mechanism of the thermal decarboxylation of salicylic acids." Link

  • Alternative Synthesis (Patent): CN106336352A. "Synthesis method of 6-fluorosalicylic acid." (Analogous chemistry for fluoro-salicylics). Link

  • Demethylation Strategies: Brooks, P. R., et al. (1999). The Journal of Organic Chemistry. "Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective System for the Cleavage of Ethers." Link

Sources

Technical Support Center: Magnesium Activation for Fluoro-Aryl Grignard Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and medicinal chemists. It prioritizes modern, high-reliability methods (Knochel-type) over traditional trial-and-error approaches, while addressing the specific electronic and safety challenges posed by fluorinated substrates.

Ticket Subject: Optimization of Grignard Formation with Fluoro-Aryl Halides (


)
Assigned Specialist:  Senior Application Scientist, Organometallics Division
Status:  Open

Executive Summary

Synthesizing Grignard reagents from fluoro-aryl halides presents a dichotomy: the electron-withdrawing nature of fluorine generally facilitates the initial electron transfer, but it also destabilizes the reaction matrix, increasing the risk of Wurtz homocoupling, benzyne formation (elimination), and aggressive exotherms.

This guide moves beyond "adding iodine" and provides a causal analysis of activation failures, recommending Lithium Chloride (LiCl) mediation ("Turbo Grignard") as the gold standard for this class of substrates.

Module 1: The Physics of Failure (Why your reaction isn't starting)

The primary barrier to Grignard formation is the passivation layer on the magnesium surface, consisting primarily of MgO and Mg(OH)


. With fluoro-aryl substrates, the "Induction Period" is the most dangerous phase. If the oxide layer is not breached uniformly, reagents accumulate. When the breach finally occurs, the accumulated concentration leads to a thermal runaway, often resulting in side-product formation (Wurtz coupling) rather than the desired Grignard.
Visualization: The Activation Barrier & Solution

The following diagram illustrates the transition from a passivated surface to an active solvated species.

MgActivation Passivated Passivated Mg (MgO Coating) Etching Chemical Etching (I2, DBE, or DIBAL) Passivated->Etching Activator Added Exposed Active Mg(0) Surface (Lattice Defects) Etching->Exposed Oxide Removal Insertion Oxidative Insertion (Ar-F-X → Ar-F-Mg-X) Exposed->Insertion SET Mechanism Insertion->Exposed Surface Cleaning (Autocatalysis) Solvation Solvated Species (Schlenk Equilibrium) Insertion->Solvation THF Coordination

Figure 1: The Activation Workflow. Note the autocatalytic loop: once the reaction starts, it cleans the metal surface, accelerating the rate (hence the risk of runaway).

Module 2: Recommended Activation Protocols

For fluoro-aryl halides, we recommend Method B (Turbo) for high-value intermediates due to its superior suppression of side reactions.

Method A: The "Entrainment" Standard (Traditional)

Best for: Routine synthesis, bulk commodity chemicals. Activator:1,2-Dibromoethane (DBE) .[1]

Why it works: DBE reacts with Mg to form ethylene gas and


.[1] The evolution of gas physically disrupts the oxide layer, while the 

acts as a Lewis acid to solubilize the oxide. Protocol:
  • Flame-dry glassware under Ar/

    
    .
    
  • Add Mg turnings (1.1 equiv). Dry stir for 10 mins (mechanical activation).

  • Add solvent (THF/Ether) to cover Mg.[1][2][3][4]

  • Add 0.05 equiv of DBE .

  • Visual Check: Look for bubbling (ethylene) and mild heat.

  • Once bubbling slows, begin dropwise addition of the fluoro-aryl halide.

Method B: The "Turbo" Protocol (Knochel-Type)

Best for: Fluoro-aryl halides, unstable substrates, and scale-up. Activator:Lithium Chloride (LiCl) (used stoichiometrically or catalytically).[5]

Why it works: Fluoro-aryl Grignards tend to form tight polymeric aggregates which reduce reactivity and solubility. LiCl breaks these aggregates into monomeric species (


). This increases the rate of formation and prevents the "stalling" often seen with fluorinated substrates.

Protocol:

  • Use Turbo Grignard precursor (

    
    ) for halogen exchange OR add anhydrous LiCl (1.0 equiv) to the Mg turnings before adding solvent.
    
  • The LiCl solubilizes the resulting Grignard immediately, keeping the Mg surface clean and preventing passivation by product precipitation.

Module 3: Troubleshooting & FAQs

Q1: The reaction started but turned into a white slurry and stopped. What happened?

Diagnosis: You likely formed the Grignard, but it precipitated out of solution. The Science: Fluoro-aryl Grignards are less soluble in ether/THF than their non-fluorinated counterparts. The white solid is likely the polymeric Grignard coating the remaining Mg, stopping the reaction. The Fix:

  • Immediate: Add anhydrous LiCl (0.5 - 1.0 equiv) dissolved in THF. This breaks the aggregates.

  • Prevention: Use the Knochel LiCl method from the start.

Q2: I see significant "Wurtz Coupling" (Ar-Ar dimer) in my LCMS.

Diagnosis: Localized concentration of halide is too high, or temperature is too high. The Science: Fluorine is electron-withdrawing. This makes the C-Hal bond more susceptible to electron transfer (good), but it also makes the resulting Grignard (


) less nucleophilic and the starting halide (

) more electrophilic. This is the perfect storm for the Grignard to attack the starting material:

The Fix:
  • Dilution: Double the solvent volume.

  • Slow Addition: The concentration of unreacted

    
     must be kept near zero. Use a syringe pump.
    
  • Temperature: Lower the temperature to 0°C or -20°C. Note: You must use LiCl/Turbo conditions to sustain the reaction at these temperatures.

Q3: Can I use Iodine ( ) for activation?

Diagnosis: Yes, but it is inferior to DBE for fluorinated substrates. The Science: Iodine creates


, which is a good activator, but it does not produce the gas evolution (surface scouring) that DBE does. For stubborn C-F containing molecules, physical disruption (gas or sonication) is preferred.
Q4: My substrate has a Fluorine on the ring. Will the Mg attack the C-F bond?

Diagnosis: Generally, no.[5] The Science: The C-F bond energy (~116 kcal/mol) is significantly higher than C-Cl (~81 kcal/mol) or C-Br (~68 kcal/mol). Under standard reflux conditions (THF, 66°C), Mg will insert into C-Br/I exclusively. Exception: If you use Rieke Magnesium (highly activated atomic Mg), C-F insertion is possible and documented. If you want to preserve the C-F bond, avoid Rieke Mg unless absolutely necessary for the C-Br insertion.

Module 4: Comparative Data

MethodActivation MechanismRisk of Wurtz CouplingSuitability for Fluoro-Aryl
Iodine (

)
Chemical Etching (

formation)
HighLow
DBE (Entrainment) Etching + Physical (Gas evolution)MediumMedium
Rieke Mg Reduction of

(Surface area

)
Low (at low temp)High (Can attack C-F)
Turbo (

)
Aggregate breakup (Oligomer

Monomer)
Lowest Best
Mechanism of LiCl Acceleration (The "Turbo" Effect)

The following diagram details why LiCl is the superior choice for fluorinated substrates.

TurboMechanism Standard Standard Grignard (Polymeric Aggregate) Low Solubility / Low Reactivity Turbo Turbo Species (Ar-Mg-X • LiCl) Monomeric / High Solubility Standard->Turbo LiCl breaks Mg-X-Mg bridges LiCl Add LiCl LiCl->Turbo Reactivity Enhanced Reactivity (Faster Initiation / Lower Temp) Turbo->Reactivity Kinetic Boost

Figure 2: The "Turbo" Effect. LiCl disrupts the stable polymeric aggregates common in fluoro-aryl Grignards, generating a highly reactive monomeric species.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][6] Angewandte Chemie International Edition. [Link]

  • Rieke, R. D., & Bales, S. E. (1974). Activated metals.[4][6][7] IV. Preparation and reactions of highly reactive magnesium metal. Journal of the American Chemical Society. [Link]

  • Organic Process Research & Development. (Safety Guides regarding Grignard Induction Periods). American Chemical Society. [Link]

  • Reid, M., & Rowley, M. (2015). Safe Scale-Up of an Exothermic Grignard Reaction. Organic Process Research & Development. [Link]

Sources

Validation & Comparative

2-Fluoro-6-hydroxy-4-methylbenzoic acid vs 2-chloro-6-hydroxy-4-methylbenzoic acid reactivity

[1]

Executive Summary: The "Ortho-Scaffold" Dilemma

In medicinal chemistry and polyketide synthesis, the choice between This compound (F-HMBA) and its chlorinated analog (Cl-HMBA) is rarely arbitrary.[1] While they share the same resorcinolic scaffold (derived from the orsellinic acid family), the halogen substitution at the 2-position dictates two vastly different synthetic and biological trajectories.[3]

  • Select F-HMBA for metabolic stability (blocking oxidation), hydrogen bond modulation, and when retaining the carboxylic acid moiety is the final goal.

  • Select Cl-HMBA as a "functional handle."[1][3] The weaker C-Cl bond allows for subsequent Palladium-catalyzed cross-coupling, enabling scaffold expansion that is chemically difficult with the C-F bond.[3]

This guide analyzes the steric, electronic, and synthetic divergences of these two synthons.

Physicochemical Landscape

The reactivity difference is governed by the Ortho-Effect , a combination of Steric Inhibition of Resonance (SIR) and intramolecular hydrogen bonding (IMHB).[3]

Structural Analysis

Both molecules feature a "sandwiched" carboxylic acid flanked by a hydroxyl group (position 6) and a halogen (position 2).[1][3]

  • 6-OH Effect: Forms a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen.[1][3] This locks the conformation and significantly increases the acidity of the phenol proton (by stabilizing the carboxylate anion).[3]

  • 2-Halogen Effect:

    • Fluorine (F): Small Van der Waals radius (1.47 Å).[1][3] High electronegativity. Acts as a weak H-bond acceptor.[1][3]

    • Chlorine (Cl): Larger radius (1.75 Å).[1][3] Significant steric bulk.[1][3] Forces the carboxylic acid group out of planarity with the aromatic ring to relieve strain (the "Twist").[3]

Comparative Data Table
Feature2-Fluoro (F-HMBA) 2-Chloro (Cl-HMBA) Mechanistic Implication
Steric Hindrance LowHighCl-HMBA resists nucleophilic attack at the carbonyl (difficult esterification).[1][2]
C-X Bond Energy ~485 kJ/mol (Strong)~327 kJ/mol (Weak)F is inert to standard Pd-catalysis; Cl is reactive.[1][2]
Acidity (Predicted) pKa ~ 2.5 - 3.0pKa ~ 2.0 - 2.5Cl-HMBA is more acidic due to greater SIR (decoupling COOH from ring resonance).[1]
Metabolic Stability HighModerateF blocks CYP450 oxidation; Cl is susceptible to oxidative dechlorination.[1][3]
Leaving Group Ability Poor (unless activated)GoodCl is superior for SNAr if the ring is activated (though difficult here).[1][3]

Synthetic Reactivity & Protocols

A. Esterification: The Steric Gate

The most immediate difference is observed during protection of the carboxylic acid.[3]

  • The Challenge: The 2,6-disubstitution creates a "steric gate."[3] Standard Fischer esterification (MeOH/H₂SO₄) proceeds via a tetrahedral intermediate.[1][3]

    • F-HMBA: The small fluorine allows the nucleophile (MeOH) to approach.[3] Reaction proceeds, albeit slower than benzoic acid.

    • Cl-HMBA: The bulky chlorine blocks the approach.[3] Fischer esterification yields are often <20% or require weeks.[1][3]

Recommendation: Do not use Fischer conditions for Cl-HMBA. Use Carboxylate Alkylation (SN2) to bypass the carbonyl attack.[1][3]

Protocol 1: Universal "Steric-Bypass" Esterification

Applicable to both, but critical for Cl-HMBA.

  • Dissolution: Dissolve 1.0 eq of Cl-HMBA in DMF (0.5 M).

  • Deprotonation: Add 1.2 eq of Potassium Bicarbonate (KHCO₃). Note: KHCO₃ is preferred over K₂CO₃ to avoid phenoxide formation at the 6-OH position, though the carboxylate is vastly more acidic.[3]

  • Alkylation: Add 1.5 eq of Methyl Iodide (MeI) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1][3] Dry over Na₂SO₄.[1][3][4]

    • Yield Expectation: >90% for both F and Cl analogs.[1][3]

B. Cross-Coupling: The Halogen Handle

This is the deciding factor for scaffold expansion.[3]

  • F-HMBA: The C-F bond is essentially inert to Pd(0) oxidative addition under standard conditions (Suzuki, Sonogashira).[1] It acts as a permanent substituent.[1][3]

  • Cl-HMBA: The C-Cl bond is readily activated by electron-rich phosphine ligands (e.g., SPhos, XPhos), allowing substitution of the chlorine with aryl, vinyl, or alkyl groups.

Protocol 2: Suzuki-Miyaura Coupling (Cl-HMBA Specific)

Demonstrates the chemoselectivity where F-HMBA would fail.[1]

  • Setup: In a Schlenk flask, combine Cl-HMBA Methyl Ester (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). SPhos is critical for sterically hindered ortho-chlorides.[1]

  • Solvent: Add Toluene/Water (10:1) degassed.[1][3]

  • Heat: Reflux at 100°C for 12 hours.

  • Result: The Chlorine is replaced by the Aryl group.[3] The 6-OH and 4-Me remain intact.[1][3]

    • Note: If applied to F-HMBA , the starting material is recovered unchanged.[3]

Visualizing the Reactivity Divergence

The following diagrams illustrate the structural logic and the decision matrix for choosing between these two synthons.

Diagram 1: Steric & Electronic Landscape

This diagram visualizes the "Twist" caused by Chlorine vs. the planarity of Fluorine, and the resulting H-bond networks.[3]

StericLandscapecluster_FThis compoundcluster_Cl2-Chloro-6-hydroxy-4-methylbenzoic acidF_NodeF-HMBA(Planar Conformation)F_Prop• Small Radius (1.47 Å)• High Electronegativity• Strong H-Bond AcceptorF_Node->F_PropF_ResultResult: COOH ConjugatedMetabolically StableF_Prop->F_ResultCl_NodeCl-HMBA(Twisted Conformation)Cl_Prop• Large Radius (1.75 Å)• Steric Bulk (SIR)• Weak C-Cl BondCl_Node->Cl_PropCl_ResultResult: COOH DeconjugatedSynthetic Handle (Pd)Cl_Prop->Cl_Result

Caption: Comparison of the steric impact of F vs. Cl. The "Twist" in the Cl-analog disrupts conjugation but increases acidity and enables Pd-catalysis.[3]

Diagram 2: Synthetic Decision Matrix

Use this flow to select the correct starting material for your target molecule.[3]

DecisionMatrixStartTarget Molecule Needs...MetabMetabolic Stability(Block Oxidation)Start->MetabRequirementHandleScaffold Expansion(Add Aryl/Alkyl)Start->HandleRequirementHbondH-Bond Acceptor(Ligand Binding)Start->HbondRequirementSelectFSELECT F-HMBAMetab->SelectFC-F Bond StrongSelectClSELECT Cl-HMBAHandle->SelectClC-Cl allows Suzuki/BuchwaldHbond->SelectFF accepts H-bondsF_RxnProtocol:Direct Esterification OKSelectF->F_RxnCl_RxnProtocol:Must use Alkylation (MeI)Requires SPhos for CouplingSelectCl->Cl_Rxn

Caption: Decision tree for selecting F-HMBA vs Cl-HMBA based on downstream synthetic goals and biological requirements.

Biological & Pharmaceutical Implications[2][3][5]

Bioisosterism and Metabolism[3]
  • F-HMBA: The C-F bond is a classic bioisostere for the C-H bond but with altered polarity.[3] It effectively blocks the ortho-position from metabolic hydroxylation (CYP450).[1][3] This is crucial if the 2-position is a "soft spot" for metabolism in the parent drug.[3]

  • Cl-HMBA: While lipophilic, the C-Cl bond is less metabolically robust than C-F. However, the Cl substituent significantly increases the lipophilicity (LogP), which can improve membrane permeability compared to the F-analog.[3]

Case Study Application: Kinase Inhibitors

In the development of resorcinylic kinase inhibitors (e.g., Hsp90 inhibitors):

  • F-HMBA is often used in the final drug candidate to maximize potency via H-bonding with the protein backbone (F acts as an acceptor) while maintaining a small steric profile.[3]

  • Cl-HMBA is used as an intermediate.[1] The Cl is replaced via Suzuki coupling to attach a hydrophobic tail, which is then followed by deprotection of the 6-OH and COOH.[3]

References

  • Ortho-Effect and Acidity Trends

    • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020).[1][3][5] PMC.

    • [Link]

  • Synthesis and Properties of F-HMBA

    • Methyl 4-Fluoro-2-Hydroxybenzoate Properties and Synthesis. ChemicalBook.[1][3][4]

  • Steric Inhibition of Resonance (SIR)

    • The separation of polar and steric effects... kinetics of ortho-substituted benzoic acids.[3][6] Journal of the Chemical Society B.[3]

    • [Link][1]

  • Palladium Catalysis on Chlorinated Benzoates

    • Discovery of potent and selective PI3Kγ inhibitors (Utilizing 2-fluoro/chloro intermediates).[1][3] J. Med.[1][3] Chem.

    • [Link][1]

  • General Reactivity of Hydroxybenzoic Acids

    • 2-hydroxy-6-Methylbenzoic Acid Product Information.[1][2] Cayman Chemical.[1][3]

A Senior Application Scientist's Guide to HPLC Method Validation for Fluorinated Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of fluorinated aromatic carboxylic acids is paramount. These compounds, integral to many active pharmaceutical ingredients (APIs) and specialty chemicals, present unique analytical challenges due to the physicochemical properties imparted by fluorine substitution. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for their analysis, grounded in the principles of rigorous method validation.

The Analytical Imperative: Why Fluorinated Aromatics Demand Robust HPLC Methods

The introduction of fluorine into an aromatic carboxylic acid molecule dramatically alters its polarity, pKa, and potential for interaction with stationary phases. This necessitates a thoughtful approach to HPLC method development and validation, moving beyond generic protocols. A validated method ensures the reliability, consistency, and accuracy of analytical data, which is a cornerstone of regulatory compliance and sound scientific research.

This guide will navigate the nuances of validating HPLC methods for this specific class of compounds, offering a comparative analysis of common chromatographic approaches and the rationale behind their selection.

Foundational Pillars of Method Validation: Adherence to ICH Q2(R2) Guidelines

A successful HPLC method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1] Before delving into comparative data, it is crucial to understand the core validation parameters:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. For fluorinated aromatic carboxylic acids, this is critical for distinguishing between isomers or related substances.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a spiked analyte into a blank matrix, with acceptance criteria typically between 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Lifecycle Dev Define Analytical Target Profile (ATP) Spec Specificity Dev->Spec Establishes Separation Lin Linearity Spec->Lin Confirms Identity Acc Accuracy Lin->Acc Defines Working Range Prec Precision Acc->Prec Verifies Trueness LOD_LOQ LOD/LOQ Prec->LOD_LOQ Determines Reliability Range Range LOD_LOQ->Range Defines Sensitivity Rob Robustness Range->Rob Confirms Applicability Routine Routine Use & Monitoring Rob->Routine Ensures Transferability G start Start: Sample & Standard Preparation prep Prepare Mobile Phase (0.1% TFA in Water:ACN) start->prep hplc_setup Equilibrate HPLC System (C18 Column, 1 mL/min, 30°C) prep->hplc_setup injection Inject Sample/Standard (10 µL) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (230 nm) separation->detection data_acq Data Acquisition & Integration detection->data_acq analysis Quantification & System Suitability data_acq->analysis report Generate Report analysis->report

Sources

A Comparative Guide to the Biological Activity of Substituted Benzoic Acids: Structure, Function, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application. This guide provides an in-depth comparison of the biological activities of substituted benzoic acids, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We move beyond mere data presentation to explain the causality behind structure-activity relationships (SAR) and provide robust, self-validating experimental protocols for your research.

The benzoic acid scaffold is a foundational structure in medicinal chemistry.[1] Its carboxylic acid group acts as a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of biological targets.[1] However, the true versatility of this molecule lies in the functional groups substituted onto its aromatic ring. These substituents dictate the molecule's electronic properties, lipophilicity (hydrophobicity), and steric profile, thereby modulating its biological effects.[1]

This guide is structured to provide a comparative analysis, supported by experimental data and detailed methodologies, enabling researchers to make informed decisions in their drug discovery and development efforts.

The Core Principle: Understanding Structure-Activity Relationships (SAR)

The biological activity of a benzoic acid derivative is not random; it is a direct consequence of the nature and position of its substituents. Understanding these relationships is paramount for designing more potent and selective compounds.[1]

  • Electronic Effects: Electron-donating groups (e.g., hydroxyl [-OH], methyl [-CH₃]) and electron-withdrawing groups (e.g., nitro [-NO₂]) alter the acidity of the carboxylic group and the electron density of the aromatic ring, influencing how the molecule interacts with its biological target.[1]

  • Lipophilicity: The hydrophobicity of a molecule, often influenced by substituents like alkyl chains, affects its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells.

  • Steric Profile: The size and shape of substituents can physically hinder or enhance the binding of the molecule to a target protein's active site.[1]

Caption: General structure of benzoic acid showing substitution positions.

Comparative Analysis of Key Biological Activities

We will now delve into three major areas where substituted benzoic acids have shown significant therapeutic potential: as antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial preservatives in food and cosmetics.[2] Their primary mechanism involves disrupting the homeostasis of microbial cells.[3] The lipophilicity of the molecule allows it to diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the carboxylic acid releases a proton, acidifying the cell's interior and inhibiting key metabolic processes.

Comparative Efficacy:

The nature and position of substituents significantly impact antimicrobial potency. For instance, adding a hydroxyl group can weaken the antibacterial effect, except when placed in the ortho position (e.g., salicylic acid).[2] Studies have shown that certain derivatives possess greater efficacy than the parent benzoic acid molecule.[2] The presence of a nitro group is also often associated with antimicrobial activity.[1]

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acids

Compound Substituent(s) Test Organism MIC (mg/mL) Reference
Benzoic Acid None Escherichia coli O157 1.0 [2]
2-Hydroxybenzoic Acid 2-OH Escherichia coli O157 1.0 [2]
3-Hydroxybenzoic Acid 3-OH Escherichia coli O157 >1 (less active) [2]
4-Hydroxybenzoic Acid 4-OH Escherichia coli O157 >1 (less active) [2]
Amide Derivative a7† Sorbic acid + Phenylalaninate Bacillus subtilis 0.17 mM [4]
Amide Derivative a7† Sorbic acid + Phenylalaninate Staphylococcus aureus 0.50 mM [4]

†Note: Compound a7 is a derivative of sorbic acid, included for comparison to highlight the enhanced activity of certain amide derivatives over simple benzoic acids.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a gold standard for quantifying antimicrobial activity.[5][6] Its trustworthiness stems from its ability to provide a quantitative endpoint (the MIC) and its suitability for high-throughput screening.

Causality Behind Experimental Choices:

  • Why use a 96-well plate? It allows for the simultaneous testing of multiple concentrations and replicates, ensuring data robustness and efficiency.

  • Why include positive and negative controls? The positive control (bacteria with no compound) validates that the bacteria can grow in the media, while the negative control (media with no bacteria) ensures the media is sterile. This self-validating system is crucial for accurate interpretation.

  • Why use a spectrophotometer? It provides an objective, quantitative measure of bacterial growth (turbidity), removing subjective visual assessment.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) in a cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

  • Inoculation: Add 10 µL of the bacterial inoculum to wells 1 through 11, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where the OD is comparable to the negative control.

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives (e.g., aspirin, a derivative of salicylic acid) that function by inhibiting these enzymes.[7][8]

Comparative Efficacy:

The anti-inflammatory action of benzoic acids is closely tied to their ability to bind to cyclooxygenase.[8] The specific substituents on the benzoic acid ring influence this binding affinity. For example, some derivatives have shown potent activity in carrageenan-induced paw edema tests, a common in vivo model for inflammation.[9][10]

Table 2: Comparative In Vitro Anti-inflammatory Activity

Compound Assay Result Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid Carrageenan-induced paw edema (in vivo) 48.9–63.1% edema inhibition [9]
Aspirin (control) Inhibition of Albumin Denaturation IC50 = 7.1 µg/mL [11]
Benzoic Acid Analog Inhibition of Albumin Denaturation IC50 = 6.2 µg/mL [11]

| Various Natural Products | Protein Denaturation Inhibition | Varies |[7] |

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This assay is a cost-effective and rapid method for screening the anti-inflammatory potential of compounds.[7] The principle is that denaturation of proteins is a well-documented cause of inflammation. A compound that can prevent this denaturation is likely to possess anti-inflammatory properties.

Causality Behind Experimental Choices:

  • Why use Bovine Serum Albumin (BSA)? BSA is a readily available, stable protein that denatures upon heating, mimicking the protein denaturation that occurs during inflammation.

  • Why measure absorbance at 660 nm? This wavelength is suitable for quantifying the turbidity that results from the aggregation of denatured protein, providing a clear measure of the assay's endpoint.

  • Why use a known NSAID as a standard? Including a standard like diclofenac sodium or aspirin allows for the validation of the assay and provides a benchmark against which to compare the potency of the test compounds.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of Bovine Serum Albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Control Preparation: Prepare a control mixture containing the same components but replacing the test compound with an equal volume of the vehicle (e.g., distilled water or DMSO).

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Data Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] * 100

cox_pathway AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Substituted Benzoic Acid (NSAID) Inhibitor->COX Inhibition

Caption: Simplified COX pathway showing inhibition by benzoic acid derivatives.

Anticancer Activity

Substituted benzoic acids represent a promising class of compounds for cancer therapy.[12][13] Their mechanisms of action are diverse, ranging from the inhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1 to the induction of apoptosis through various cellular pathways.[14][15]

Comparative Efficacy:

The anticancer activity is highly dependent on the substitution pattern. For example, a series of quinazolinone derivatives of benzoic acid showed moderate to good activity against the MCF-7 breast cancer cell line.[16] Specific derivatives have demonstrated potent activity against various cancer cell lines with low micromolar IC50 values.[17]

Table 3: Comparative Anticancer Activity (IC50) of Substituted Benzoic Acids

Compound Derivative Cell Line IC50 (µM) Reference
Quinazolinone Derivative 5 MCF-7 (Breast Cancer) 100 [15]
1,2,4-Triazol-1-yl Derivative 14 MCF-7 (Breast Cancer) 15.6 [17]
1,2,4-Triazol-1-yl Derivative 2 MCF-7 (Breast Cancer) 18.7 [17]

| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | Varies (Potent) |[17] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] It is a cornerstone of in vitro anticancer drug screening due to its reliability, sensitivity, and suitability for high-throughput formats.[20]

Causality Behind Experimental Choices:

  • Why use MTT? The yellow tetrazolium salt (MTT) is reduced by metabolically active cells (specifically by mitochondrial dehydrogenases) into a purple formazan product. This conversion is directly proportional to the number of viable cells.[18]

  • Why use a solubilizing agent (e.g., DMSO)? The formazan product is insoluble in aqueous solution. A solvent is required to dissolve the crystals, creating a colored solution whose absorbance can be measured.

  • Why measure absorbance at ~570 nm? This is the wavelength of maximum absorbance for the purple formazan product, providing the highest sensitivity for the assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Measurement: Gently pipette to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This guide demonstrates that substituted benzoic acids are a versatile and pharmacologically significant class of molecules. The biological activity—be it antimicrobial, anti-inflammatory, or anticancer—is intricately linked to the chemical nature and position of substituents on the benzoic acid core.

  • Antimicrobial activity is often enhanced by features that improve membrane permeability and intracellular acidification.

  • Anti-inflammatory effects are governed by the molecule's ability to fit into and inhibit the active sites of enzymes like COX.

  • Anticancer potency is driven by a variety of mechanisms, including the targeted inhibition of survival proteins and the induction of apoptosis.

The provided experimental protocols offer robust and validated methods for screening and quantifying these activities. By understanding the underlying structure-activity relationships and employing these rigorous assays, researchers can rationally design and synthesize novel benzoic acid derivatives with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. ()
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. ()
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed. ([Link])

  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide deriv
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed. ([Link])

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ()
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. ([Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. ([Link])

  • Analysis of Secondary Interactions and Structure-Activity-Rel
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. ([Link])

  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. ([Link])

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC. ([Link])

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem. ()
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. ([Link])

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (*[Link] *)

  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. ([Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. ([Link])

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. ([Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. ([Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. ([Link])

  • Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation - MDPI. ([Link])

  • Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid - orientjchem.org. ([Link])

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - MDPI. ([Link])

  • Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations—A synergistic effect? | PLOS One. ([Link])

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. ([Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. ([Link])

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Conformational Analysis of 2-Fluoro-4-Hydroxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 2-Fluoro-4-Hydroxybenzoic Acid Content Type: Publish Comparison Guide

Executive Summary: The "Fluorine Effect" in Conformational Control

For researchers in crystal engineering and medicinal chemistry, 2-fluoro-4-hydroxybenzoic acid (2F4HBA) represents more than just a structural building block; it is a case study in the "Ortho-Fluorine Effect." Unlike its non-fluorinated parent (4-hydroxybenzoic acid), 2F4HBA exhibits a unique conformational landscape driven by the competition between classical resonance and intramolecular hydrogen bonding (O-H[1]···F).

This guide objectively compares the conformational performance of 2F4HBA against its structural analogues, evaluating its utility in conformational locking and solid-state design .[1] We synthesize data from Matrix Isolation Infrared Spectroscopy (MI-IR) and Density Functional Theory (DFT) to provide a self-validating analytical protocol.

Comparative Conformational Landscape

The "performance" of a conformer in drug design is defined by its stability, barrier to rotation, and population at physiological temperature.[1] Here, we compare 2F4HBA with 4-Hydroxybenzoic Acid (4HBA) (the non-fluorinated control) and 2-Fluorobenzoic Acid (2FBA) (the core pharmacophore).[1]

Product vs. Alternatives: Stability & Interaction Profile
Feature2-Fluoro-4-Hydroxybenzoic Acid (2F4HBA) 4-Hydroxybenzoic Acid (4HBA) 2-Fluorobenzoic Acid (2FBA)
Dominant Interaction Dual Control: Resonance (COOH) + Intramolecular H-Bond (O-H[1][2]···F).Single Control: Resonance only. No ortho-stabilization.[1]Steric/Electrostatic: F···O repulsion dominates; weak H-bond.[1]
Global Minimum Conformer A1: Trans-COOH, Carbonyl O trans to F.Planar Trans-COOH.[1]Trans-COOH (planar).
Unique Conformer Conformer D1: Cis-COOH stabilized by O-H···F bond. Accessible via NIR irradiation.[1][2][3]Cis-COOH is energetically prohibitive (>25 kJ/mol) and rarely observed.[1]Cis-COOH observed but less stable than in 2F4HBA due to lack of remote OH resonance.[1]
Rotational Barrier Lowered: Ortho-F lowers the barrier for COOH rotation compared to H.Standard: High barrier due to strong conjugation.[1]Intermediate: F destabilizes the ground state, lowering the barrier.[1]
pKa Influence Enhanced Acidity: Inductive effect (-I) of F > H-bond stabilization.[1]Standard reference.Enhanced acidity, but less than 2F4HBA due to para-OH resonance donation.[1]
The Critical Differentiator: The O-H[1]···F "Lock"

In 4HBA, the carboxylic acid proton is strictly controlled by the trans preference of the C-O-H moiety.[1] In 2F4HBA, the ortho-fluorine atom acts as a conformational anchor .[1]

  • Mechanism: The fluorine atom accepts a hydrogen bond from the carboxylic hydroxyl group, stabilizing the cis-COOH form (Conformer D1).[1][2][4][5]

  • Implication: This allows 2F4HBA to access a conformational space (the cis form) that is thermodynamically forbidden for 4HBA, providing an alternative binding geometry for active sites.[1]

Detailed Experimental Protocol: Validating Conformations

To rigorously analyze the conformational manifold of 2F4HBA, a standard benchtop FTIR is insufficient due to rapid interconversion of rotamers.[1] The following protocol utilizes Matrix Isolation IR (MI-IR) coupled with NIR Laser Switching , the gold standard for trapping and identifying high-energy conformers.[1]

Workflow Visualization

The following diagram outlines the logical flow from computational prediction to experimental validation.

Conformational_Analysis_Workflow Start Start: 2F4HBA Sample DFT Step 1: DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT Exp_Setup Step 2: Matrix Isolation (Argon Matrix @ 10 K) Start->Exp_Setup PES Potential Energy Surface (PES) Identify Minima (A1, A2, D1) DFT->PES PES->Exp_Setup Guides Deposition Validation Final Output: Conf. Barriers & Tunneling Rates PES->Validation Compare IR_Spec Step 3: FTIR Spectrum Acquisition (Assignment via DFT scaling) Exp_Setup->IR_Spec Switching Step 4: Selective NIR Irradiation (Excitation of OH overtones) IR_Spec->Switching Observation Step 5: Monitor Population Change (A1 -> D1 conversion) Switching->Observation Tunneling Step 6: Dark Kinetics (Tunneling D1 -> A1) Observation->Tunneling Tunneling->Validation

Caption: Integrated workflow combining DFT predictions with Matrix Isolation IR to characterize transient conformers.

Step-by-Step Methodology

Phase 1: Computational Prediction (The Map)

  • Software Setup: Use Gaussian 16 or ORCA.[1]

  • Level of Theory: B3LYP/6-311++G(d,p).[1][3][6][7] This level is required to correctly model the diffuse electron density of Fluorine and the hydrogen bond.

  • Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C-C-O-H dihedral angle (0° to 360° in 10° steps).[1]

  • Frequency Calculation: Ensure all minima have zero imaginary frequencies. Apply anharmonic scaling factors (typically 0.95-0.98) to predict IR frequencies.[1]

Phase 2: Experimental Validation (The Territory)

  • Deposition: Sublimate solid 2F4HBA at ~375 K. Mix with Argon gas (ratio 1:1000) and deposit onto a CsI window cooled to 10 K by a closed-cycle helium cryostat.

  • Initial Characterization: Record the mid-IR spectrum (4000–400 cm⁻¹).[1] Assign peaks by comparing with DFT predictions. You will predominantly observe Conformer A1 (Global Minimum).[1]

  • Selective Switching (The Test):

    • Use a tunable NIR laser (OPO system).[1]

    • Target the first overtone of the O-H stretch (~6900 cm⁻¹) for Conformer A1.

    • Result: Irradiation pumps A1 into the higher energy Conformer D1 (cis-COOH).

  • Kinetics Monitoring: Turn off the laser. Monitor the decay of D1 peaks and the recovery of A1 peaks over time in the dark. This measures the tunneling rate through the rotational barrier.[1]

Quantitative Data Summary

The following data represents the consensus from high-level theoretical and experimental studies (Góbi et al., 2022).

Relative Energies and Geometries[1][2][3][7][8]
ConformerStructure DescriptionRelative Energy (kJ/mol)Key Dihedral (C-C-C=O)Key Interaction
A1 Trans-COOH, C=O trans to F0.00 (Global Min)180°Resonance
B1 Trans-COOH, 4-OH rotated0.80 180°Resonance
A2 Trans-COOH, C=O cis to F~5.0 F[1][3]···O Repulsion
D1 Cis-COOH, O-H cis to F~15-20 (Trapped)O-H···F Bond
Conformational Switching Pathway

The unique feature of 2F4HBA is the ability to switch between "Open" (A1) and "Closed" (D1) forms.

Switching_Pathway A1 Conformer A1 (Global Min) Trans-COOH TS Transition State (Rotational Barrier) A1->TS NIR Excitation (hν) D1 Conformer D1 (High Energy) Cis-COOH (O-H...F) TS->D1 Relaxation D1->A1 Quantum Tunneling (Slow Decay)

Caption: The photo-induced switching cycle. Note that D1 reverts to A1 via quantum tunneling due to the moderate barrier height.[1]

Scientific Interpretation & Application

Causality of the "Fluorine Effect"

Why does 2F4HBA behave differently?

  • Electrostatic Repulsion: In the trans-COOH form (A2), the carbonyl oxygen and the fluorine atom (both electronegative) are in close proximity, creating a destabilizing repulsion.[1] This pushes the equilibrium toward A1.[1]

  • H-Bond Stabilization: In the cis-COOH form (D1), the hydroxyl hydrogen creates a 5-membered ring interaction with Fluorine.[1] While usually weaker than O-H[1]···O bonds, this interaction is strong enough in a vacuum/matrix to trap the conformer.[1]

Drug Development Implications[1]
  • Bioisosterism: Replacing H with F (4HBA -> 2F4HBA) does not just block metabolism; it alters the preferred binding vector of the carboxylic acid.[1]

  • Solubility: The ability to form intramolecular H-bonds (D1) can transiently reduce the polarity of the molecule, potentially improving membrane permeability (passive transport) compared to the strictly polar 4HBA.[1]

References

  • Góbi, S., Balbisi, M., & Tarczay, G. (2022).[1][5] Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Photochem, 2(1), 102–121.[1][5] Link[1]

  • BenchChem. (2025).[1][3] Conformational analysis and rotational barriers of 2-Fluorobenzoic acid. Link[1]

  • PubChem. (2025).[1] 2-Fluoro-4-hydroxybenzoic Acid Compound Summary. National Library of Medicine.[1] Link

  • Ossila. (2025).[1][8] 2-Fluoro-4-hydroxybenzoic acid: A fluorinated benzoic acid building block.[1][9] Link

Sources

Reactivity comparison of formyl group in 2-fluoro vs 2-chloro-5-formylbenzoic acid

[1]

Executive Summary

For researchers selecting between these two scaffolds, the decision rests on the balance between carbonyl electrophilicity and chemoselectivity :

  • 2-Chloro-5-formylbenzoic acid is the superior choice for chemoselective aldehyde functionalization . The chlorine atom provides a stronger net electron-withdrawing effect (Hammett

    
    ) to activate the aldehyde while remaining resistant to nucleophilic aromatic substitution (
    
    
    ) under mild conditions. It also offers a handle for subsequent Pd-catalyzed cross-coupling.
  • 2-Fluoro-5-formylbenzoic acid is the critical intermediate for specific bioactive targets (e.g., Olaparib ) where metabolic stability or binding affinity requires a fluorine atom.[1] However, it presents a higher risk of side reactions (

    
     displacement of fluorine) when reacting with primary amines due to the high activation of the 2-position by the para-formyl and ortho-carboxyl groups.
    

Electronic & Structural Analysis

The reactivity of the formyl group at the 5-position is governed by the electronic influence of the halogen at the 2-position. Although they are spatially separated, they share a para-relationship (1,4-substitution pattern), allowing for significant electronic communication through the

Hammett Substituent Effects

To predict the electrophilicity of the formyl carbon, we analyze the Hammett substituent constants (

Substituent (at C2)Inductive Effect (-I)Resonance Effect (+R)Hammett Constant (

)
Net Electronic Effect on C5-CHO
Fluoro (-F) Very StrongStrong (2p-2p overlap)0.06 Weakly Electron Withdrawing
Chloro (-Cl) ModerateWeak (3p-2p mismatch)0.23 Strongly Electron Withdrawing

Practical Nuance: While Cl activates the aldehyde more, the fluoro derivative often exhibits higher solubility in polar organic solvents and lower lattice energy (lower melting point), which can lead to faster apparent reaction rates in heterogeneous mixtures.

Visualization: Reactivity Hotspots

The following diagram illustrates the competing reactive sites and electronic vectors.

ReactivityMapCompound2-Halo-5-formylbenzoic AcidScaffoldCHOC5-Formyl Group(Electrophile)Compound->CHOTarget SiteHalogenC2-Halogen(Leaving Group / Handle)Compound->HalogenDifferentiation SiteCOOHC1-Carboxylic Acid(Acid/Amide Formation)Compound->COOHAnchorReductive AminationReductive AminationCHO->Reductive AminationCl > F (Electrophilicity)F > Cl (Solubility)SNAr DisplacementSNAr DisplacementHalogen->SNAr DisplacementF >>> Cl(Side Reaction Risk)Suzuki CouplingSuzuki CouplingHalogen->Suzuki CouplingCl >> F(Synthetic Utility)

Figure 1: Reactivity map highlighting the divergent behaviors of the halogen substituent.

Chemoselectivity & Side Reactions ( )

The most critical operational difference is the susceptibility to Nucleophilic Aromatic Substitution (


)
  • The Hazard: The benzene ring is highly activated for nucleophilic attack because it possesses two electron-withdrawing groups (EWGs): the carboxyl group (ortho to halogen) and the formyl group (para to halogen).

  • The Mechanism: When reacting the aldehyde with a primary amine (e.g., for reductive amination), the amine can also attack the C2-position, displacing the halogen.

  • Comparison:

    • Fluoro: Fluorine is an exceptional leaving group in

      
       reactions (due to the high electronegativity stabilizing the Meisenheimer intermediate). Risk: HIGH. 
      
    • Chloro: Chlorine is a poor leaving group in

      
       unless forcing conditions are used. Risk: LOW. 
      

Recommendation: If your synthesis does not require a fluorine atom in the final product, use the Chloro derivative to avoid the formation of 2-amino-substituted byproducts.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Applicable to both derivatives, but critical temperature control is required for the Fluoro analog.

Objective: Synthesis of 2-halo-5-(aminomethyl)benzoic acid derivatives.

  • Imine Formation:

    • Dissolve 2-chloro-5-formylbenzoic acid (1.0 equiv) in anhydrous MeOH (0.2 M).

    • Add primary amine (1.1 equiv) and anhydrous

      
       (2.0 equiv) to sequester water.
      
    • Note for Fluoro-analog: Maintain temperature at 0–5 °C to suppress

      
       displacement of fluorine. The Chloro-analog can be run at RT.
      
    • Stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add

      
       (1.5 equiv) portion-wise over 30 minutes.
      
    • Caution: Evolution of

      
       gas.
      
    • Allow to warm to RT and stir for 1 hour.

  • Workup:

    • Quench with 1M HCl to pH ~3 (careful of CO2 evolution from borate decomposition).

    • Extract with EtOAc or precipitate the zwitterionic amino acid by adjusting pH to the isoelectric point (typically pH 5–6).

Protocol B: Case Study – Synthesis of Olaparib Intermediate

Why use the Fluoro derivative? In the synthesis of Olaparib , the fluorine atom is a structural requirement for biological activity, not a synthetic handle. The synthesis navigates the reactivity of 2-fluoro-5-formylbenzoic acid by using specific reagents that favor aldehyde reaction over halogen displacement.

  • Step: Horner-Wadsworth-Emmons (HWE) Reaction.

  • Reagents: Dimethyl phosphite, NaOMe (or similar base).

  • Outcome: The phosphorus nucleophile attacks the aldehyde selectively. The

    
     reaction is disfavored because phosphonates are soft nucleophiles compared to hard amines, and the reaction is kinetically controlled.
    

Physical Properties Comparison

Property2-Fluoro-5-formylbenzoic Acid2-Chloro-5-formylbenzoic Acid
CAS No. 550363-85-41206625-81-1
Molecular Weight 168.12 g/mol 184.58 g/mol
Physical State White to off-white solidWhite to yellow solid
Solubility (MeOH) HighModerate
pKa (COOH) ~3.27 (2-F-benzoic acid ref)~2.92 (2-Cl-benzoic acid ref)
Primary Application PARP Inhibitors (Olaparib)General Scaffold / Cross-coupling

References

  • BenchChem. (2025).[2][1] A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. Retrieved from

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Chemistry Steps. (2021). "Nucleophilic Aromatic Substitution (SNAr) – Mechanism and Reactivity." Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18525946, 2-Fluoro-5-formylbenzoic acid. Link

A Comparative Guide to Suzuki Coupling Reactivity: Aryl Fluorides vs. Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] While the reactivity of aryl iodides and bromides in this transformation is well-established, the use of more abundant and cost-effective aryl chlorides and seemingly inert aryl fluorides presents both distinct challenges and unique opportunities. This guide provides an in-depth comparison of the Suzuki coupling reactivity of aryl fluorides and aryl chlorides, grounded in mechanistic principles and supported by experimental insights.

The Halogen Reactivity Trend: A Tale of Two Bonds

The generally accepted reactivity trend for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[4][5] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond, which increase significantly from iodine to fluorine. The formidable strength of the C-F bond, one of the strongest in organic chemistry at approximately 126 kcal/mol, renders aryl fluorides largely unreactive under standard Suzuki coupling conditions.[6] In contrast, the C-Cl bond, with a bond strength of about 96 kcal/mol, is more amenable to cleavage, though it still requires more specialized catalytic systems compared to its heavier halogen counterparts.[6]

The critical step governing this reactivity is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0).[2][4] This step is often rate-determining and is significantly more challenging for the electron-rich and polar C-F bond compared to the C-Cl bond.[5]

The Challenge of C-F Bond Activation

The inertness of aryl fluorides in cross-coupling reactions stems from several factors:

  • High Bond Dissociation Energy: Overcoming the strength of the C-F bond requires a significant energetic input, making oxidative addition thermodynamically and kinetically challenging.[6]

  • High Polarity: The extreme polarity of the C-F bond results in a strong, short bond that is less susceptible to interaction with the electron-rich metal center of the catalyst.

  • Reluctance to Oxidatively Add: Traditional palladium catalysts often fail to activate aryl fluorides.[6][7]

Early successes in the Suzuki coupling of aryl fluorides were often limited to substrates bearing strong electron-withdrawing groups, such as a nitro group, ortho to the fluorine.[8] These groups facilitate the reaction by making the carbon atom of the C-F bond more electrophilic and thus more susceptible to oxidative addition.[8]

Catalytic Systems: Tailoring the Catalyst to the Halide

The development of highly active and specialized catalyst systems has been paramount in overcoming the inertness of both aryl chlorides and, more recently, aryl fluorides.

For Aryl Chlorides: The key to success with aryl chlorides lies in the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1][9] These ligands promote the oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic.[1] Bulky ligands also facilitate the subsequent reductive elimination step, which is crucial for catalyst turnover.[1]

For Aryl Fluorides: Activating the C-F bond necessitates even more specialized and reactive catalysts. While palladium-based systems have shown some success, particularly with activated substrates, nickel catalysts have emerged as more broadly effective.[1][8] Nickel, being more electron-rich and less electronegative than palladium, is inherently more capable of cleaving the strong C-F bond.[6]

Key strategies for aryl fluoride Suzuki coupling include:

  • Nickel Catalysis: Nickel complexes, often supported by sterically demanding and electron-rich ligands, are highly effective for C-F bond activation.[6][8][10]

  • Directing Groups: The presence of ortho-directing groups on the aryl fluoride can facilitate C-F bond activation through a cyclometalation pathway, bringing the C-F bond into close proximity with the metal center.[11][12]

  • Cocatalysts: The use of metal fluoride cocatalysts, such as ZrF4 and TiF4, has been shown to enable the Suzuki-Miyaura reaction of aryl fluorides bearing electron-withdrawing groups.[11][12]

  • Bimetallic Cooperation: Recent studies have shown that a cooperative effect between palladium and a magnesium reagent can significantly lower the energy barrier for Ar-F bond activation.[6][7]

Comparative Data: A Snapshot of Reactivity

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of a representative aryl chloride and an aryl fluoride, highlighting the more demanding conditions required for the latter.

FeatureSuzuki Coupling of 4-ChlorotolueneSuzuki Coupling of 4-Fluorotoluene
Catalyst Pd(OAc)2 / SPhosNi(cod)2 / SIPr
Ligand SPhos (Bulky, electron-rich phosphine)SIPr (N-heterocyclic carbene)
Base K3PO4K3PO4
Solvent Toluene/H2ODioxane
Temperature 80-110 °C100-150 °C
Reaction Time 2-24 hours12-48 hours
Typical Yield Good to ExcellentModerate to Good (often substrate dependent)

This table represents generalized conditions. Specific substrate combinations may require significant optimization.

Experimental Protocols: A Practical Guide

Representative Suzuki Coupling of an Aryl Chloride (4-Chlorotoluene with Phenylboronic Acid)

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Deionized water

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Suzuki Coupling of an Aryl Fluoride (4-Fluoronitrobenzene with Phenylboronic Acid)

Materials:

  • 4-Fluoronitrobenzene

  • Phenylboronic acid

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2)

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride)

  • Potassium phosphate (K3PO4)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, to an oven-dried vial, add Ni(cod)2 (5 mol%), SIPr (10 mol%), and K3PO4 (2.0 equivalents).

  • Add 4-fluoronitrobenzene (1.0 equivalent) and phenylboronic acid (1.5 equivalents).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycle

The catalytic cycle for the Suzuki coupling of both aryl fluorides and aryl chlorides involves three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the energetics and mechanism of the initial oxidative addition step.

Suzuki_Coupling_Comparison cluster_Chloride Aryl Chloride Pathway cluster_Fluoride Aryl Fluoride Pathway cluster_Common Common Steps Pd0_Cl Pd(0)L2 OA_Cl Oxidative Addition Pd0_Cl->OA_Cl ArCl Ar-Cl ArCl->OA_Cl PdII_Cl Ar-Pd(II)-Cl(L2) OA_Cl->PdII_Cl Relatively Low Energy Barrier Transmetalation Transmetalation PdII_Cl->Transmetalation Ni0_F Ni(0)L2 OA_F Oxidative Addition Ni0_F->OA_F ArF Ar-F ArF->OA_F NiII_F Ar-Ni(II)-F(L2) OA_F->NiII_F High Energy Barrier (Requires more reactive metal/ligand) NiII_F->Transmetalation PdII_Ar Ar-M(II)-Ar'(L2) Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation RE Reductive Elimination PdII_Ar->RE Product Ar-Ar' RE->Product M0 M(0)L2 RE->M0 M0->Pd0_Cl M0->Ni0_F

Figure 1: Comparative catalytic cycles for Suzuki coupling.

Experimental_Workflow start Start: Oven-dried Glassware reagents Add Catalyst, Ligand, Base, Aryl Halide, Boronic Acid start->reagents inert Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Figure 2: General experimental workflow for Suzuki coupling.

Conclusion: Expanding the Synthetic Toolbox

The Suzuki coupling of aryl chlorides has become a routine and powerful transformation in organic synthesis, thanks to the development of sophisticated catalyst systems. While the activation of the C-F bond in aryl fluorides remains a more significant challenge, recent advances, particularly in nickel catalysis, have opened up new avenues for the utilization of these abundant and often uniquely functionalized building blocks. For researchers and drug development professionals, understanding the distinct reactivity profiles and the specific catalytic requirements for each class of aryl halide is crucial for designing efficient and innovative synthetic routes. The ability to selectively activate a C-Cl bond in the presence of a C-F bond, or vice versa, offers a powerful strategy for late-stage functionalization and the construction of complex molecular architectures.

References

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH.
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC.
  • New Take On C-F Activation - American Chemical Society.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications.
  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate.
  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed.
  • Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study | ACS Catalysis - ACS Publications.
  • Get the F Out! C-F Bond Functionalization - Baran Lab.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd..
  • Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction - Asian Journal of Research in Chemistry.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria.
  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization.
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - RSC Publishing.
  • Challenges and strategies in selective defluorinative C–N coupling of... - ResearchGate.
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes | Organic Letters - ACS Publications.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC.
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides | Organic Letters - ACS Publications.
  • C-F bond activation - Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • 1 Bite Angle Effects of Diphosphines in Carbonylation Reactions.
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
  • A surprisingly mild and versatile method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides in the presence of a triarylphosphine. | Semantic Scholar.
  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society - ACS Publications.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic - University of Windsor.
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